Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O4/c1-3-15-7(13)9(8(14)16-4-2)5-10(11,12)6-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDZBJVMIDZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736647 | |
| Record name | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827032-79-1 | |
| Record name | 1,1-Diethyl 3,3-difluoro-1,1-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827032-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, a fluorinated building block of increasing interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the strategic application of the 3,3-difluorocyclobutane motif in drug design, highlighting its role as a valuable bioisostere. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel molecular entities.
Introduction: The Emergence of Fluorinated Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the 3,3-difluorocyclobutane unit has garnered significant attention as a versatile and impactful structural element.
This guide focuses on Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate , a key building block that provides access to a wide range of more complex molecules bearing the 3,3-difluorocyclobutane scaffold. Its gem-dicarboxylate functionality serves as a versatile handle for further chemical transformations, making it an invaluable tool for the synthesis of novel pharmaceutical candidates and advanced materials. The rigid, three-dimensional nature of the cyclobutane ring, combined with the electronic effects of the gem-difluoro group, offers a unique conformational constraint and polarity profile that can be exploited to optimize drug-like properties.
Chemical Identity and Physicochemical Properties
CAS Number: 827032-79-1[1]
Molecular Formula: C₁₀H₁₄F₂O₄[1]
Molecular Weight: 236.21 g/mol [1]
Synonyms: 1,1-diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate[1]
Physicochemical Data
| Property | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (Estimated/Predicted) | Diethyl cyclobutane-1,1-dicarboxylate (Experimental) |
| Boiling Point | ~110-120 °C at 12 mmHg | 104-105 °C at 12 mmHg |
| Density | ~1.15-1.25 g/mL at 20 °C | 1.05 g/mL at 20 °C |
| Refractive Index | ~1.42-1.43 | 1.436 |
| LogP | 1.5281 (Predicted)[1] | - |
| Topological Polar Surface Area (TPSA) | 52.6 Ų (Predicted)[1] | - |
The introduction of the two fluorine atoms is expected to increase the boiling point and density compared to the non-fluorinated analog due to increased molecular weight and polarity.
Synthesis and Handling
The synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate can be envisioned as a two-step process starting from a suitable precursor. A plausible synthetic route involves the preparation of 3,3-difluorocyclobutane-1,1-dicarboxylic acid followed by a Fischer esterification.
Synthesis of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
While a direct synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate from simple starting materials is not well-documented, the synthesis of its precursor, 3,3-difluorocyclobutane-1,1-dicarboxylic acid (CAS: 827032-80-4), has been reported. A common approach involves the hydrolysis of a suitable dinitrile or diester precursor, which can be synthesized via cycloaddition reactions.
A related and well-documented synthesis is that of 3,3-difluorocyclobutanecarboxylic acid, which provides a strong basis for the synthesis of the dicarboxylic acid analogue.[2]
Experimental Protocol: Fischer Esterification
The following is a generalized protocol for the synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate from its corresponding dicarboxylic acid via Fischer esterification. This method is widely used for the conversion of carboxylic acids to esters in the presence of an acid catalyst and an excess of the corresponding alcohol.
Reaction Scheme:
A plausible synthetic workflow for the target compound.
Materials:
-
3,3-Difluorocyclobutane-1,1-dicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-difluorocyclobutane-1,1-dicarboxylic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate as a colorless liquid.
Causality behind Experimental Choices: The use of a large excess of ethanol and a strong acid catalyst like sulfuric acid drives the equilibrium of the Fischer esterification towards the product side. The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
Handling and Storage
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[1]
-
Handling: Handle in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the ethyl groups and the cyclobutane ring protons.
-
Ethyl group (CH₃): A triplet around δ 1.2-1.3 ppm.
-
Ethyl group (CH₂): A quartet around δ 4.1-4.3 ppm.
-
Cyclobutane ring (CH₂): The four protons on the cyclobutane ring are expected to appear as a multiplet in the region of δ 2.5-3.0 ppm. The coupling with the adjacent fluorine atoms will likely result in a complex splitting pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon, the fluorinated carbon, and the carbons of the ethyl groups and the cyclobutane ring.
-
Carbonyl (C=O): Approximately δ 170-175 ppm.
-
Quaternary Carbon (C(COOEt)₂): Approximately δ 50-60 ppm.
-
Difluorinated Carbon (CF₂): A triplet around δ 110-120 ppm due to coupling with the two fluorine atoms.
-
Ethyl group (OCH₂): Approximately δ 60-65 ppm.
-
Cyclobutane ring (CH₂): A triplet around δ 35-45 ppm due to coupling with the fluorine atoms.
-
Ethyl group (CH₃): Approximately δ 13-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.
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C=O stretch (ester): A strong, sharp peak around 1730-1750 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
-
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
-
C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 236. Common fragmentation patterns would involve the loss of ethoxy groups (-OEt, m/z 45), ethyl groups (-CH₂CH₃, m/z 29), and cleavage of the cyclobutane ring.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in marketed drugs are not yet established, the 3,3-difluorocyclobutane motif is a highly valued scaffold in modern medicinal chemistry. Its utility stems from its ability to act as a bioisosteric replacement for other common chemical groups, leading to improved drug-like properties.
The 3,3-Difluorocyclobutane Moiety as a Bioisostere
A bioisostere is a chemical substituent or group that has similar physical or chemical properties to another group, and which produces broadly similar biological properties in a molecule. The 3,3-difluorocyclobutane group is often employed as a bioisostere for:
-
Gem-dimethyl group: It can mimic the steric bulk of a gem-dimethyl group while introducing polarity and potentially blocking metabolic oxidation at that position.
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Carbonyl group: The polarized C-F bonds can mimic the dipole moment of a carbonyl group, influencing non-covalent interactions with biological targets.
-
Phenyl ring: In some contexts, the rigid, three-dimensional cyclobutane ring can serve as a non-aromatic scaffold to orient substituents in a manner similar to a substituted phenyl ring, while improving solubility and metabolic stability.
Bioisosteric roles of the 3,3-difluorocyclobutane motif.
Impact on Physicochemical Properties
The introduction of the 3,3-difluorocyclobutane moiety can have the following beneficial effects on a drug candidate's profile:
-
Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, often blocking P450-mediated oxidation at or near the site of fluorination.
-
Modulation of Lipophilicity (logP): Fluorination generally increases lipophilicity, but the overall effect of the 3,3-difluorocyclobutane group can be context-dependent, sometimes leading to an optimal balance of lipophilicity and solubility.
-
Improved Solubility: The polar nature of the C-F bonds can enhance aqueous solubility compared to a non-fluorinated hydrocarbon scaffold of similar size.
-
Enhanced Binding Affinity: The unique electronic and conformational properties of the 3,3-difluorocyclobutane ring can lead to favorable interactions with the target protein, improving binding affinity and potency.
Workflow for Utilizing Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in Drug Discovery
The title compound serves as a versatile starting material for the synthesis of a variety of more complex molecules for screening in drug discovery programs.
Synthetic utility in a drug discovery workflow.
Conclusion
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a valuable and versatile building block for the introduction of the 3,3-difluorocyclobutane motif into novel molecular architectures. While detailed experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. The strategic use of the 3,3-difluorocyclobutane scaffold in medicinal chemistry offers a powerful approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide serves as a foundational resource for researchers looking to leverage the unique properties of this fluorinated building block in their synthetic and drug discovery endeavors.
References
Sources
Solubility of Fluorinated Cyclobutane Dicarboxylates in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Executive Summary
Fluorinated cyclobutane scaffolds are of increasing importance in medicinal chemistry, offering a unique combination of metabolic stability, conformational rigidity, and novel physicochemical properties.[1] The strategic incorporation of fluorine can profoundly alter a molecule's lipophilicity, pKa, and binding interactions, making these building blocks highly valuable in drug discovery.[2][3] However, realizing their full potential is critically dependent on a thorough understanding of their solubility in organic solvents. This parameter governs every stage of development, from reaction engineering and purification to formulation and bioavailability. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and key factors influencing the solubility of fluorinated cyclobutane dicarboxylates, equipping researchers with the knowledge to effectively utilize these promising molecular frameworks.
The Strategic Value and Physicochemical Context
Cyclobutane rings are increasingly employed in drug candidates to impart unique three-dimensional structures, improve metabolic stability, and serve as non-planar bioisosteres for aromatic rings or alkenes.[1] When combined with fluorine, one of the most powerful tools in modern drug design, the resulting scaffolds offer distinct advantages. Fluorination is known to enhance properties like metabolic stability and membrane permeability.[3]
The solubility of these compounds is not a trivial parameter; it is a critical determinant of a program's success.
-
In Synthesis: Solvent selection dictates reaction rates, yields, and impurity profiles. Poor solubility can lead to heterogeneous reaction mixtures and challenging work-ups.
-
In Purification: Crystallization, a primary method for purification, is entirely dependent on differential solubility in various solvent systems.
-
In Formulation: The ability to dissolve a drug substance in a suitable carrier is fundamental to developing a viable dosage form, impacting everything from oral bioavailability to intravenous administration.
Theoretical Framework for Solubility
Understanding the solubility of these complex molecules requires integrating several theoretical pillars. The dissolution process is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS), where a negative ΔG favors dissolution. This is achieved when the energy released from new solute-solvent interactions compensates for the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.
The Impact of Fluorination on Intermolecular Forces
The introduction of fluorine creates unique electronic properties. The carbon-fluorine (C-F) bond is highly polarized, yet the fluorine atom has low polarizability. This leads to weaker van der Waals interactions compared to C-H bonds and a reduced tendency to engage in traditional hydrogen bonding. Consequently, highly fluorinated compounds are often both hydrophobic (water-repelling) and lipophobic (oil-repelling), giving rise to the concept of "fluorous chemistry," where fluorine-rich compounds preferentially dissolve in fluorine-rich solvents.[4][5] This unique behavior sets them apart from simple hydrocarbons.
Predictive Models: Hansen Solubility Parameters (HSP)
A powerful, practical tool for predicting solvent-solute compatibility is the Hansen Solubility Parameter (HSP) model.[6] It deconstructs the total Hildebrand solubility parameter into three components, representing the key intermolecular forces:
-
δD (Dispersion): Energy from weak van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute or solvent) can be described as a point in a 3D "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[6][7] This provides a quantitative method for solvent screening, moving beyond the qualitative "like dissolves like" maxim. For fluorinated compounds, HSPs can be particularly insightful, often showing lower δD values and higher δP values compared to their hydrocarbon analogs.[8]
Caption: Hansen Solubility Parameter (HSP) matching for solubility prediction.
Standard Protocol: Equilibrium Shake-Flask Method for Organic Solvents
Accurate and reproducible solubility data is paramount. The Equilibrium Shake-Flask method is a gold-standard technique, adapted here from the principles outlined in OECD Guideline 105 for its robustness and reliability.[9][10] This protocol is designed to ensure that a true thermodynamic equilibrium is achieved and measured.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid fluorinated cyclobutane dicarboxylate to a known volume of the chosen organic solvent in a sealed, inert vial or flask. Causality: Using an excess of solid ensures that the solvent becomes fully saturated, which is the definition of solubility at that temperature.
-
Include a magnetic stir bar for agitation.
-
-
Equilibration:
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a temperature-controlled shaker or on a stirring plate within a constant-temperature bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture vigorously for a preliminary period (e.g., 24 hours). Causality: Vigorous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium.
-
Cease agitation and allow the mixture to stand for another 24 hours at the same constant temperature. Causality: This "settling" phase allows fine, undissolved particles to sediment, ensuring that the subsequent sample is from a clear, saturated solution and not a suspension.
-
-
Equilibrium Verification:
-
After the initial 48-hour period, carefully extract a sample from the clear supernatant.
-
Analyze the concentration of the solute using a validated analytical method (e.g., HPLC-UV, GC-MS).
-
Continue the equilibration (agitation and settling) for another 24 hours, then sample and analyze again.
-
Equilibrium is confirmed when two consecutive measurements (taken at least 24 hours apart) agree within a specified tolerance (e.g., <5%). Causality: This is a critical self-validating step. Without it, one might measure a kinetic, non-equilibrium value, leading to an over- or under-estimation of the true solubility.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Causality: Filtration is mandatory to remove any microscopic, undissolved solid particles that would otherwise lead to a falsely high solubility measurement.
-
Immediately dilute the filtered sample gravimetrically with a known mass of fresh solvent to prevent precipitation and bring the concentration into the linear range of the analytical instrument.
-
Analyze the diluted sample against a calibration curve prepared with known standards of the compound.
-
-
Calculation:
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the final solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Caption: Experimental workflow for the Equilibrium Shake-Flask solubility method.
Analysis of Solubility Data and Influencing Factors
While a comprehensive public database for the solubility of all possible fluorinated cyclobutane dicarboxylates in all organic solvents does not exist, a robust understanding can be synthesized from available literature. The following table summarizes key findings from studies on structurally related compounds, providing critical insights into expected solubility trends.
| Compound Class / Structural Change | Observation | Implicated Solvents | Source |
| Monofluorination vs. Non-fluorinated | Monofluorination of cyclobutane derivatives resulted in reduced lipophilicity (lower LogP values) compared to the parent non-fluorinated compounds. | 1-Octanol/Water | [11] |
| CF3-Cyclobutane vs. tert-Butyl | Replacing a tert-butyl group with a CF3-cyclobutane group led to a notable decrease in aqueous solubility in several model compounds. | Water | [12] |
| Highly Fluorinated Compounds | Perfluorinated and highly fluorinated molecules are characteristically both hydrophobic and lipophobic, requiring specialized "fluorous" solvents or co-solvents for solubilization. | General Organic/Aqueous | [4][5] |
| Fluorinated Phthalocyanines | Fluorination improved solubility in organic solvents of medium polarity (e.g., THF, ethanol, acetone) compared to non-fluorinated analogs. | Ethanol, THF, Acetone | [13] |
| Dicarboxylic Acids (General) | The solubility of dicarboxylic acids (e.g., succinic, glutaric) in organic solvents like acetone and alcohols increases significantly with temperature. | Acetone, Alcohols | [14] |
Key Factors Governing Solubility
The solubility of a specific fluorinated cyclobutane dicarboxylate is a multi-variable problem. The following factors are primary determinants of the final value.
Caption: Key factors influencing the solubility of target compounds.
-
Solvent Choice: This is the most critical factor. A solvent with HSP values close to the solute will be a good candidate. For the dicarboxylate functionality, polar aprotic solvents (e.g., ethyl acetate, acetone) or alcohols (e.g., ethanol, isopropanol) are often effective.
-
Degree and Position of Fluorination: Solubility does not change linearly with fluorine content. A single fluorine atom may increase polarity, while a CF3 group can create a lipophobic domain.[12] The relative positions of fluorine atoms and the carboxylate groups will influence the overall molecular dipole and crystal packing energy.
-
Nature of the Dicarboxylate: A di-acid will have vastly different solubility from its corresponding dimethyl or diethyl ester. The free carboxylic acids can engage in strong hydrogen bonding, favoring polar, protic solvents, while the esters are less polar.
-
Stereochemistry: Cis and trans isomers can have different crystal lattice energies and molecular shapes, leading to significant differences in solubility. The more stable crystal lattice (higher melting point) often corresponds to lower solubility.
Conclusion and Outlook
The solubility of fluorinated cyclobutane dicarboxylates in organic solvents is a complex but manageable property. A predictive approach using Hansen Solubility Parameters can effectively guide solvent selection, while the rigorous application of the Equilibrium Shake-Flask method can yield reliable, high-quality experimental data. While general trends suggest that fluorination often reduces lipophilicity and aqueous solubility, its effect in organic solvents is nuanced and depends heavily on the interplay between the solute and solvent.
For researchers in drug discovery and development, a systematic approach is recommended: first, estimate solubility using predictive models; second, perform rapid, small-scale screening tests; and finally, conduct formal equilibrium solubility measurements in lead solvent systems. As the use of these valuable building blocks continues to grow, the development of a shared, public database of their physicochemical properties would be an invaluable resource for the scientific community.
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Situ Biosciences. OECD 105 - Water Solubility. (URL: [Link])
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OECD. Test No. 105: Water Solubility (1995). (URL: [Link])
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Analytice. OECD 105 - Water Solubility Test at 20°C (2017). (URL: [Link])
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Wikipedia. Organofluorine chemistry. (URL: [Link])
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ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). (URL: [Link])
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ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF (2022). (URL: [Link])
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PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants (2004). (URL: [Link])
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Scribd. Experiment 1. Solubility of Organic Compounds | PDF. (URL: [Link])
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J-STAGE. Consideration of Hansen solubility parameters. Part 1. (URL: [Link])
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Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design (2026). (URL: [Link])
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PMC. Cyclobutanes in Small‐Molecule Drug Candidates (2021). (URL: [Link])
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Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])
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Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups. (URL: [Link])
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TURI. IDENTIFYING SAFER SOLVENTS USING HANSEN SOLUBILITY PARAMETERS. (URL: [Link])
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DTIC. Hansen Solubility Parameters for Fluoroalkyl Silicates (Briefing Charts) (2012). (URL: [Link])
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MDPI. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers (2025). (URL: [Link])
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ResearchGate. Fluorocyclobutane‐containing pharmaceuticals and drug candidates. (2021). (URL: [Link])
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ACS Publications. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates (2025). (URL: [Link])
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Chem LibreTexts. Solubility of Organic Compounds (2023). (URL: [Link])
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ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery (2023). (URL: [Link])
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Wikipedia. Hansen solubility parameter. (URL: [Link])
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ResearchGate. Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives... (2021). (URL: [Link])
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PMC. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue (2021). (URL: [Link])
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Open Access LMU. Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate (2021). (URL: [Link])
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IUPAC. Solubility Data Series. (URL: [Link])
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ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents (2026). (URL: [Link])
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The Fluorine Fingerprint: A Guide to 3,3-Difluorocyclobutane Esters
Topic: 1H and 19F NMR Spectral Data for 3,3-Difluorocyclobutane Esters Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.
Executive Summary: The Bioisostere Advantage
In modern drug discovery, the 3,3-difluorocyclobutane motif has emerged as a high-value bioisostere. By replacing a carbonyl group or an ether oxygen, this moiety modulates lipophilicity (
This guide provides a definitive spectral analysis of Ethyl 3,3-difluorocyclobutanecarboxylate , a ubiquitous building block, and establishes a self-validating protocol for its characterization.
Structural Dynamics & NMR Theory
The cyclobutane ring is not planar; it exists in a dynamic equilibrium between two puckered "butterfly" conformations. In 3,3-difluorocyclobutane esters, the substituent at C1 prefers the equatorial (or pseudo-equatorial) position to minimize 1,3-diaxial-like repulsion with the fluorine atoms.
The "Roof Effect" and AB Systems
Unlike standard aliphatic chains, the two fluorine atoms at C3 are often magnetically non-equivalent due to the ring pucker and the chirality induced by the C1 substituent (even if C1 is the only chiral center, the faces of the ring become distinct).
-
F NMR: Often appears as an AB quartet (or AB part of an ABXX' system) rather than a simple singlet or triplet. The large geminal coupling (
Hz) dominates the spectrum. -
H NMR: The protons at C2 and C4 are split by both the geminal proton (
) and the vicinal fluorines ( ), creating complex multiplets often described as "pseudo-quartets" or higher-order multiplets.
Diagram 1: NMR Interpretation Logic
The following decision tree outlines the logic for interpreting complex multiplets in this system.
Caption: Decision logic for interpreting the
Experimental Protocol: Synthesis & Isolation
To ensure the spectral data discussed below is grounded in reality, we define the standard synthesis route. The highest purity samples are typically derived from the deoxofluorination of the corresponding keto-ester.
Target Compound: Ethyl 3,3-difluorocyclobutanecarboxylate Precursor: Ethyl 3-oxocyclobutanecarboxylate
Step-by-Step Methodology
-
Reagent Setup: Charge a chemically resistant fluorination reactor (Teflon or Hastelloy preferred) with Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) and anhydrous DCM.
-
Fluorination: Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.2 equiv) dropwise. Caution: Exothermic.
-
Reaction: Allow to warm to RT and stir for 16 hours.
-
Quench: Pour slowly into saturated aqueous NaHCO
at 0°C. Critical: Rapid CO evolution occurs. -
Isolation: Extract with DCM, dry over MgSO
, and concentrate. -
Purification: Distillation is preferred over silica chromatography due to the volatility of the ester and lack of UV chromophore.
Diagram 2: Synthesis Workflow
Caption: Deoxofluorination workflow for converting the keto-ester to the gem-difluoro target.
Quantitative Spectral Data
The following data represents the purified Ethyl 3,3-difluorocyclobutanecarboxylate in CDCl
Table 1: H NMR Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| Ester -CH | 4.19 | Quartet (q) | 2H | O-CH | |
| Ring H1 | 3.05 - 3.15 | Multiplet (m) | 1H | Complex | |
| Ring H2/H4 | 2.70 - 2.90 | Multiplet (m) | 4H | ||
| Ester -CH | 1.28 | Triplet (t) | 3H | O-CH |
Table 2: F NMR Data (376 MHz, CDCl )
| Signal Type | Shift ( | Pattern | Coupling ( | Notes |
| Gem-Difluoro | -83.0 to -100.0 | AB System (d) | ~194 - 200 Hz | Chemical shift varies with concentration and solvent. |
| Isomer A (F | -84.5 | Doublet | 194 Hz | Deshielded F (cis to ester) |
| Isomer B (F | -97.8 | Doublet | 194 Hz | Shielded F (trans to ester) |
Note: In lower resolution instruments or different solvents, the
Advanced Analysis & Troubleshooting
Distinguishing Impurities
A common impurity in this synthesis is the vinyl fluoride (elimination product).
-
Impurity Marker: Look for a vinylic proton signal around 5.0–5.5 ppm in
H NMR and a shift around -110 to -120 ppm in F NMR.
Calculating in AB Systems
When the fluorine signals appear as a "roofed" quartet (two doublets leaning toward each other), the chemical shift difference is calculated using the outer and inner lines:
Self-Validation Check
To confirm your sample is the gem-difluoro ester and not the starting material or elimination product:
-
Integral Ratio: The ratio of the ethyl ester quartet (4.19 ppm, 2H) to the ring protons (2.7-3.2 ppm, 5H total) must be exactly 2:5 .
-
Fluorine Count: Integration of the
F signal against an internal standard (e.g., -trifluorotoluene) should confirm 2 fluorine atoms per molecule.
References
-
General Coupling Constants (
and ): Title: NMR Coupling Constants - Chemical Instrumentation Facility. Source: Iowa State University. URL:[Link] -
Conformational Analysis of Fluorinated Cyclobutanes: Title: Nuclear magnetic resonance studies - 1,1-difluoro-3-phenylcyclobutane derivatives.[1][2] Source: CORE (Caltech Thesis/Paper Repository). URL:[Link]
Sources
Literature review of gem-difluorocyclobutane synthesis intermediates
The Architecture of gem-Difluorocyclobutanes: A Technical Guide to Synthesis Intermediates
The Medicinal Chemistry Imperative
The incorporation of fluorinated cycloalkyl motifs has become a cornerstone strategy in modern drug design. Specifically, gem-difluorocyclobutanes are highly valued as small, polar, yet lipophilic bioisosteres for carbonyls, ethers, and gem-dimethyl groups[1]. The strategic placement of a gem-difluoro moiety within a strained four-membered ring lowers overall lipophilicity compared to a trifluoromethyl group while significantly enhancing metabolic stability by blocking cytochrome P450-mediated oxidation[1][2]. This structural paradigm was famously validated in the development of Ivosidenib (an FDA-approved IDH1 inhibitor), where the gem-difluorocyclobutane motif was crucial for maintaining target potency while mitigating metabolic liabilities[1].
However, the synthesis of these highly strained, electron-deficient systems presents profound challenges. Traditional functionalization often suffers from harsh reaction conditions, low functional group tolerance, or undesired ring-opening and elimination side reactions[3]. This whitepaper dissects the synthetic logic, key intermediates, and validated protocols required to successfully construct and functionalize gem-difluorocyclobutane building blocks.
Strategic Intermediates and Mechanistic Logic
The synthesis of gem-difluorocyclobutanes typically diverges into two primary strategies: the de novo construction of the fluorinated ring via [2+2] cycloadditions, or the late-stage deoxyfluorination/functionalization of pre-formed cyclobutane intermediates[2][4].
A. 3,3-Difluorocyclobutanecarboxylic Acid: The Bioisosteric Acid
3,3-Difluorocyclobutanecarboxylic acid is a highly sought-after intermediate used to replace cyclohexane or 4,4-difluorocyclohexane carboxylic acids to reduce steric bulk and lipophilicity[2].
-
The Causality of Oxidative Cleavage: While classical routes utilized a severe[2+2] cycloaddition between 1,1-dichloro-2,2-difluoroethene and acrylonitrile (requiring an autoclave at 160 °C)[2], modern scalable syntheses bypass this by starting from commercially available 3-methylenecyclobutane carbonitrile. The exocyclic alkene is oxidatively cleaved to a ketone. Empirically, utilizing catalytic ruthenium trichloride (RuCl₃) with sodium metaperiodate (NaIO₄) is strictly superior to osmium tetraoxide (OsO₄); the RuCl₃ system not only avoids the extreme toxicity of osmium but also prevents the over-oxidation and complexation issues that historically capped yields at 60%[2].
-
Deoxyfluorination: The resulting 3-oxocyclobutanecarbonitrile is subjected to diethylaminosulfur trifluoride (DAST). The electron-withdrawing nature of the nitrile group stabilizes the ring against carbocation-induced rearrangement during the fluorination, yielding the gem-difluoro intermediate almost quantitatively[2].
Caption: Step-by-step synthetic logic for 3,3-difluorocyclobutanecarboxylic acid from commercial precursors.
B. 3,3-Difluorocyclobutanone: The Electrophilic Hub
3,3-Difluorocyclobutanone is the premier double-electrophile for accessing 1,1-disubstituted gem-difluorocyclobutanes[1]. However, it presents a severe mechanistic trap: the highly acidic α-protons adjacent to the carbonyl, combined with the leaving-group ability of the β-fluorines, make the molecule exceptionally prone to base-induced elimination (yielding unwanted cyclobutenes or ring-opened products)[1].
-
The Causality of Organolanthanum Reagents: Standard organolithium or Grignard reagents fail productively with 3,3-difluorocyclobutanone due to their high basicity, which triggers HF elimination[1]. To circumvent this, researchers employ organolanthanum reagents (generated in situ via LaCl₃·2LiCl). Lanthanum(III) is highly oxophilic, activating the carbonyl, while the resulting organolanthanum species exhibits drastically attenuated basicity. This strictly enforces a 1,2-nucleophilic addition pathway, cleanly yielding 1-substituted-3,3-difluorocyclobutan-1-ols[1].
Caption: Workflow of divergent catalytic functionalization of gem-difluorocyclobutanols via organolanthanum.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and high fidelity during scale-up.
Protocol A: Scalable Synthesis of 3-Oxocyclobutanecarbonitrile (Precursor to Acid)
Objective: Oxidative cleavage of 3-methylenecyclobutane carbonitrile.
-
Preparation: Dissolve 3-methylenecyclobutane carbonitrile in a solvent mixture of H₂O/MeCN/CH₂Cl₂ (optimized for biphasic phase-transfer efficiency) at 5–20 °C[2].
-
Catalysis: Add catalytic RuCl₃ followed by the portion-wise addition of NaIO₄ (oxidant).
-
Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using diethyl ether:pentane (1:1). The reaction is strictly complete only when the UV-active/stainable starting material spot is entirely consumed[2].
-
Workup: Separate the organic layer and extract the aqueous phase with CH₂Cl₂. Filter the combined organics through a silica gel pad to arrest any residual ruthenium species (crucial for preventing downstream catalyst poisoning).
-
Isolation: Dry over MgSO₄ and evaporate under reduced pressure to yield the ketone as a colorless crystalline solid (approx. 76% yield)[2].
Protocol B: Hydrolysis to 3,3-Difluorocyclobutane-1-carboxylic Acid
Objective: Saponification of the difluorinated ester/nitrile intermediate.
-
Alkaline Hydrolysis: Dissolve NaOH (1.1 equivalents) in a 1:1 mixture of MeOH and H₂O. Add the 3,3-difluorocyclobutanecarboxylate ester (or nitrile) at room temperature[5].
-
Reaction: Stir the mixture at room temperature for 15 hours.
-
Concentration: Evaporate the mixture in vacuo to exactly half of its original volume to remove the methanol, which prevents esterification reversal during the subsequent acidification step[5].
-
Validation Checkpoint (pH): Acidify the aqueous residue with concentrated aqueous HCl until the pH reaches exactly 1. Causality: A pH of 1 ensures the complete protonation of the carboxylate salt, driving the product entirely into the organic phase during extraction[5].
-
Extraction: Extract with CH₂Cl₂ (3 × 350 mL), evaporate in vacuo to yield a white solid (mp 49-52 °C) at 98% yield[5].
Protocol C: Organolanthanum Addition to 3,3-Difluorocyclobutanone
Objective: Synthesis of 1-aryl-3,3-difluorocyclobutanol without β-elimination.
-
Reagent Generation: In a flame-dried flask under inert atmosphere, suspend anhydrous LaCl₃·2LiCl in dry THF. Cool to 0 °C and slowly add the desired Grignard reagent (R-MgBr). Stir to allow transmetalation to the organolanthanum species[1].
-
Addition: Dropwise add 3,3-difluorocyclobutanone to the organolanthanum solution.
-
Validation Checkpoint (Temperature Control): Maintain the temperature strictly at 0 °C during addition to suppress any residual kinetic basicity, before allowing it to warm to room temperature.
-
Divergent Functionalization: The isolated gem-difluorocyclobutanol can subsequently be treated with catalytic FeCl₃ in the presence of nucleophiles (arenes, thiols, azides) to generate diverse 1,1-disubstituted gem-difluorocyclobutanes via a stable carbocation intermediate[1].
Quantitative Data Summary
The following table synthesizes the operational metrics for the key intermediates discussed, providing a comparative baseline for synthetic planning.
| Intermediate | Synthetic Strategy | Key Reagents | Yield / Scalability | Primary Utility |
| 3-Oxocyclobutanecarbonitrile | Oxidative Cleavage | cat. RuCl₃, NaIO₄ | 76% (Multigram scale)[2] | Precursor for deoxyfluorination |
| 3,3-Difluorocyclobutanecarbonitrile | Deoxyfluorination | DAST (2 equiv), CH₂Cl₂ | ~Quantitative[2] | Intermediate for hydrolysis |
| 3,3-Difluorocyclobutanecarboxylic Acid | Ester/Nitrile Hydrolysis | NaOH, MeOH/H₂O, then HCl | 98% (32.4 g scale)[5] | Bioisostere building block |
| 1-Aryl-3,3-difluorocyclobutanol | Organometallic Addition | R-MgBr, LaCl₃·2LiCl | High (Divergent)[1] | Precursor for 1,1-disubstituted analogs |
| 2-Aryl-gem-difluorocyclobutanes | Wagner-Meerwein Rearrangement | Selectfluor, Py·HF | Moderate to Good[3] | C2-substituted structural elements |
References
-
A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid Source: Synthetic Communications, 2006, 35(5). URL:[Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry, ACS Publications, 2025. URL:[Link]
-
gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes Source: Organic Letters, ACS Publications, 2021. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid from diethyl ester
Executive Summary
This application note details the protocol for the saponification of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS 827032-79-1) to yield 3,3-difluorocyclobutane-1,1-dicarboxylic acid (CAS 115119-12-1).
This specific building block is of high value in medicinal chemistry. The gem-difluoro group lowers the pKa of the carboxylic acids via inductive effects and increases lipophilicity compared to the non-fluorinated parent, while the cyclobutane ring provides rigid conformational restriction.
Critical Technical Challenge: The primary risk in this synthesis is spontaneous decarboxylation . Like all gem-dicarboxylic acids (substituted malonic acids), the product is thermodynamically prone to losing CO₂ to form the mono-acid (3,3-difluorocyclobutane-1-carboxylic acid) if exposed to heat under acidic conditions. This protocol utilizes a Low-Temperature Lithium Hydroxide (LiOH) method to preserve the diacid functionality.
Reaction Mechanism & Workflow
The transformation proceeds via a standard base-mediated hydrolysis (saponification). Lithium hydroxide is selected over Sodium hydroxide due to its milder nature and higher solubility in THF/Water mixtures, which ensures a homogeneous reaction with the lipophilic fluorinated ester.
Mechanistic Pathway[1][2]
Figure 1: Reaction pathway highlighting the critical divergence point where heat can lead to unwanted decarboxylation.
Experimental Protocol
Materials & Reagents[2]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 236.21 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 2.5 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Organic) |
| Deionized Water | 18.02 | - | Solvent (Aqueous) |
| HCl (1M or 2M) | 36.46 | Excess | Acidifier |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
Step-by-Step Methodology
Pre-requisite: Ensure all glassware is clean. An inert atmosphere (N₂ or Ar) is recommended but not strictly required for hydrolysis; however, it prevents absorption of atmospheric CO₂ by the base.
Step 1: Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the diethyl ester in THF.
-
Volume guideline: Use approximately 5 mL of THF per gram of ester.
-
-
Cool the solution to 0°C using an ice bath.
Step 2: Saponification
-
Prepare a solution of 2.5 equiv of LiOH·H₂O in water.[2]
-
Volume guideline: Use a 1:1 ratio of Water to THF (e.g., if 50 mL THF used, use 50 mL water).
-
-
Add the aqueous LiOH solution dropwise to the cold ester solution over 10-15 minutes.
-
Observation: The mixture may become biphasic initially but should homogenize as hydrolysis proceeds and ethanol is generated.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir vigorously for 16–18 hours (Overnight).
-
Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). The starting material (high R_f) should disappear, and the baseline spot (salt) should appear. LCMS is preferred to confirm the mass (M-H)⁻ = 179.0.
-
Step 3: Workup (CRITICAL STEP)
Caution: Temperature control is vital here to prevent decarboxylation.
-
Concentrate the reaction mixture under reduced pressure (Rotovap) at <30°C to remove the THF and ethanol.
-
Result: You will be left with an aqueous solution of the dilithium salt.
-
-
Wash the aqueous residue with diethyl ether (2 x volumes) to remove any unreacted neutral organic impurities. Discard the organic (ether) layer.
-
Cool the aqueous phase to 0°C in an ice bath.
-
Slowly acidify with 2N HCl dropwise while stirring until pH 1–2 is reached.
-
Note: Do not allow the temperature to rise above 10°C during acidification.
-
-
Extract the cold acidic aqueous layer immediately with Ethyl Acetate (3 x volumes) .
-
Why EtOAc? Dicarboxylic acids are polar; EtOAc is more polar than ether and provides better recovery.
-
Step 4: Isolation
-
Combine the EtOAc extracts.
-
Wash with a small amount of brine (saturated NaCl).
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is slightly acidic and can sometimes be too aggressive; Na₂SO₄ is safer.
-
Filter and concentrate under reduced pressure at <35°C .
-
Product: The title compound usually solidifies upon drying.
-
-
Recrystallization (Optional): If high purity is required, recrystallize from a mixture of EtOAc/Hexanes. Avoid boiling solvents; use slow evaporation or cooling.
Analytical Data & Quality Control
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 2H, COOH), 3.10 (t, 4H, CH₂). Note: The CH₂ protons appear as a triplet or multiplet due to H-F coupling. |
| ¹⁹F NMR | δ -80 to -100 ppm (multiplet, depending on solvent) |
| MS (ESI-) | m/z 179.0 [M-H]⁻ |
| Melting Point | ~110–115°C (with decomposition/gas evolution if heated higher) |
Troubleshooting & Decision Matrix
Use the following logic flow to address common isolation issues.
Figure 2: Decision tree for maximizing recovery of the polar dicarboxylic acid.
Safety & Handling
-
Fluorine Content: While the C-F bond is stable, combustion of this material will generate HF. Handle waste accordingly.
-
Pressure: Saponification generates ethanol. Ensure the reaction vessel is not sealed tight if gas evolution is suspected (though unlikely here).
-
Acids: Handling concentrated HCl requires PPE (gloves, goggles).
References
-
Organic Syntheses, Coll. Vol. 4, p.288 (1963). Diethyl 1,1-Cyclobutanedicarboxylate. (Standard protocol for cyclobutane diester synthesis and hydrolysis). Link
-
Ding, Y. et al. (2011). Process for the preparation of 3,3-difluorocyclobutane derivatives. WO Patent 2011025836. (Describes the synthesis of the diester precursor and subsequent hydrolysis conditions). Link
-
Grygorenko, O. O. et al. (2018).[2] Synthesis of 3,3-Difluorocyclobutanecarboxylic acid. Synthesis, 50(24), 4949-4957.[2] (Describes the mono-acid synthesis, highlighting the stability profiles of the difluorocyclobutane ring). Link
-
ChemicalBook. 3,3-Difluorocyclobutane-1,1-dicarboxylic acid Properties. (Physical property verification). Link
Sources
Protocol for hydrolysis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Executive Summary
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a highly valuable fluorinated building block used extensively in medicinal chemistry. The incorporation of a gem-difluorocyclobutane moiety improves the metabolic stability, lipophilicity, and conformational rigidity of active pharmaceutical ingredients (APIs). Depending on the synthetic target, researchers must selectively hydrolyze this diester into either its mono-ester (for sequential asymmetric coupling, such as in c-Kit kinase inhibitors) or its di-acid (for the synthesis of spirocyclic scaffolds like 2-azaspiro[3.3]heptanes).
This application note provides field-validated, self-consistent protocols for both the partial (desymmetrization) and complete hydrolysis of the diester, detailing the mechanistic rationale behind the specific stoichiometric and thermal controls required for each workflow.
Mechanistic Insights: The gem-Difluoro Effect
When designing a hydrolysis protocol for this specific substrate, standard saponification rules must be adjusted due to the unique electronic environment of the cyclobutane ring:
-
Electrophilic Enhancement: The highly electronegative gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I effect) across the cyclobutane ring. This increases the electrophilicity of the ester carbonyl carbons, making the first hydrolysis event exceptionally rapid even at 0 °C.
-
Electrostatic Repulsion (The Mono-ester Barrier): Once the first ester is hydrolyzed, it forms a negatively charged carboxylate anion. This anion strongly repels incoming hydroxide nucleophiles. Furthermore, the electron-donating nature of the carboxylate counteracts the inductive pull of the fluorine atoms. Consequently, the second ester becomes highly resistant to hydrolysis at room temperature.
-
Solvent Selection: For mono-hydrolysis, using ethanolic Potassium Hydroxide (KOH) is critical. Using methanolic base would lead to unwanted transesterification, yielding a mixed methyl/ethyl diester impurity[1].
Reaction Pathway Visualization
Reaction pathways for the controlled hydrolysis of gem-difluorocyclobutane diesters.
Quantitative Data & Reagent Matrices
Table 1: Reagent Matrix for Partial Hydrolysis (Mono-esterification)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 236.21 | 1.0 | 2.80 g (12.0 mmol) | Starting Material |
| Ethanolic KOH (0.5 M) | 56.11 | 1.0 (Total) | 24.0 mL (12.0 mmol) | Hydrolyzing Base |
| Deionized Water | 18.02 | Excess | 2.2 mL (initial) | Co-solvent |
| Hydrochloric Acid (1.0 M) | 36.46 | ~1.2 | ~15.0 mL | Acidification |
Table 2: Reagent Matrix for Complete Hydrolysis (Di-acid Formation)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 236.21 | 1.0 | 2.36 g (10.0 mmol) | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 1.00 g (25.0 mmol) | Hydrolyzing Base |
| THF / Water (1:1 v/v) | N/A | Solvent | 20.0 mL | Solvent System |
| Concentrated HCl (37%) | 36.46 | ~3.0 | ~2.5 mL | Acidification |
Step-by-Step Experimental Protocols
Protocol A: Desymmetrization to the Mono-Ester
Target: 1-(ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid Reference Standard: Novartis c-Kit Kinase Inhibitor Synthesis[1]
Causality Check: To prevent local high concentrations of hydroxide (which would trigger unwanted di-hydrolysis), the base is added in two distinct 0.5 equivalent portions.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of 0.5 M potassium hydroxide (KOH) in absolute ethanol.
-
Initial Hydrolysis: Cool 11.0 mL (5.5 mmol) of the 0.5 M ethanolic KOH solution and 2.2 mL of deionized water to 0 °C using an ice-water bath.
-
Primary Addition: Slowly add Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (2.8 g, 12.0 mmol) to the chilled solution. Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) overnight.
-
Secondary Addition: After 12–16 hours, add an additional 12.0 mL (6.0 mmol) of the 0.5 M ethanolic KOH solution. Continue stirring at room temperature overnight.
-
Quenching & Evaporation: Quench the reaction by adding 15 mL of deionized water. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol.
-
Organic Wash (Self-Validation): Extract the remaining aqueous phase with Ethyl Acetate (2 × 20 mL) to remove any unreacted diester. Note: If the reaction was successful, TLC of this organic wash will show minimal starting material.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1.0 M HCl. The mono-ester will immediately form a cloudy suspension.
-
Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 25 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the mono-ester as a viscous oil or waxy solid.
Protocol B: Exhaustive Hydrolysis to the Di-Acid
Target: 3,3-difluorocyclobutane-1,1-dicarboxylic acid Application: Precursor for 6,6-difluoro-2-azaspiro[3.3]heptane derivatives[2]
Causality Check: Because the mono-carboxylate anion repels further nucleophilic attack, forcing conditions (2.5 equivalents of base and thermal energy) are strictly required to achieve the di-acid.
-
Preparation: In a 100 mL round-bottom flask, dissolve Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (2.36 g, 10.0 mmol) in 10 mL of Tetrahydrofuran (THF).
-
Base Addition: Prepare a solution of Sodium Hydroxide (1.00 g, 25.0 mmol) in 10 mL of deionized water. Add this aqueous base to the THF solution.
-
Heating: Attach a reflux condenser and heat the biphasic mixture to 60 °C. Stir vigorously for 4 to 6 hours. Visual Cue: The mixture will transition from a biphasic suspension to a clear, homogeneous solution as the highly water-soluble disodium salt forms.
-
Solvent Removal: Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Organic Wash: Wash the residual aqueous layer with Diethyl Ether (15 mL) to remove non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1 using concentrated HCl (~37%). A white precipitate of the di-acid will form.
-
Extraction & Isolation (Expert Tip): Because gem-difluorocyclobutane di-acids are highly polar and partially water-soluble, extract the product using a solvent mixture of Ethyl Acetate containing 5% Methanol (3 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure di-acid as a crystalline white solid.
References
-
US9199981B2 - Compounds and compositions as C-kit kinase inhibitors. Google Patents. Available at:[1]
-
Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate Synthesis and Experimental Protocols. Benchchem. Available at:[2]
Sources
Application Notes and Protocols: Decarboxylation of 3,3-Difluorocyclobutane-1,1-Dicarboxylic Acid Derivatives
Introduction: The Rising Prominence of the 3,3-Difluorocyclobutane Motif in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1] Among the various fluorinated scaffolds, the 3,3-difluorocyclobutane moiety has emerged as a particularly valuable motif.[2][3] Its unique combination of properties, including a small steric footprint, increased polarity, and enhanced metabolic stability, makes it an attractive bioisostere for other cyclic systems.[4][5][6][7] The synthesis of molecules containing this scaffold often involves 3,3-difluorocyclobutane-1,1-dicarboxylic acid derivatives as key intermediates. A crucial step in these synthetic sequences is the selective removal of one of the carboxyl groups, a process known as decarboxylation, to yield the corresponding monocarboxylic acid.
This guide provides a comprehensive overview of the principles and practical methods for the decarboxylation of 3,3-difluorocyclobutane-1,1-dicarboxylic acid derivatives. We will delve into the mechanistic underpinnings of these reactions and present detailed, field-proven protocols to aid researchers in the successful synthesis of these valuable building blocks.
Mechanistic Considerations: The Driving Force of Decarboxylation
The decarboxylation of β-dicarboxylic acids, such as malonic acid and its derivatives, is a well-established transformation in organic synthesis.[8][9][10] The reaction is facilitated by the presence of a second carbonyl group in the β-position relative to the carboxylic acid being removed. This arrangement enables the formation of a cyclic, six-membered transition state upon heating, which is the key to the reaction's facility.
The generally accepted mechanism for the thermal decarboxylation of a malonic acid derivative proceeds through a concerted process. The acidic proton of one carboxyl group is transferred to the carbonyl oxygen of the other, while a cascade of electron movements results in the cleavage of a carbon-carbon bond and the liberation of carbon dioxide.[9][10] This process initially forms an enol intermediate, which then tautomerizes to the more stable carboxylic acid product.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. jove.com [jove.com]
Application of gem-difluorocyclobutanes as bioisosteres in medicinal chemistry
Application Note: gem-Difluorocyclobutanes (dFCB) as Bioisosteres in Medicinal Chemistry
Executive Summary
The gem-difluorocyclobutane (dFCB) moiety has emerged as a "privileged scaffold" in modern drug discovery, validated by the FDA approval of Ivosidenib (Tibsovo) . Unlike traditional bioisosteres that merely mimic steric bulk, dFCB offers a unique trifecta of properties: conformational restriction , metabolic blockade , and electronic mimicry of carbonyls .
This guide provides a technical deep-dive into the application of dFCB, moving beyond basic theory to actionable protocols. It addresses the primary synthetic challenge—HF elimination —and provides a validated organolanthanum-mediated protocol to access 1,1-disubstituted architectures.[1]
Part 1: The Bioisosteric Rationale
Electronic Mimicry: The Carbonyl Surrogate
The dFCB unit is frequently employed as a metabolically stable bioisostere for ketones and cyclic ethers.[1]
-
Dipole Vectors: The C=O bond has a dipole moment of ~2.3–2.7 D.[1] The C–F bond is ~1.4 D. In a gem-difluoro arrangement, the tetrahedral geometry creates a vector sum of ~2.0–2.2 D, closely mimicking the electrostatic environment of a carbonyl group without the electrophilic liability.[1]
-
H-Bonding: unlike C=O, the CF₂ group is a notoriously poor hydrogen bond acceptor.[1] This allows chemists to maintain the dipole required for receptor orientation while deleting an unnecessary H-bond acceptor that might otherwise increase desolvation penalties.[1]
Physicochemical Modulation (The "Fluorine Effect")
Incorporating dFCB alters the physicochemical landscape of a lead compound.[1]
| Property | Effect of dFCB Replacement (vs. Cyclobutane/Cyclohexane) | Mechanism |
| pKa (Amine) | Decrease (0.3 – 0.5 units) | Strong inductive effect (-I) of fluorine pulls electron density, reducing basicity of adjacent amines [1]. |
| Lipophilicity (LogP) | Variable | Typically decreases LogP (~0.5 units) vs. non-fluorinated cycloalkanes due to polarity. However, in O-heterocycles, it may increase LogP [2]. |
| Metabolic Stability | Significant Increase | The C–F bond (approx. 116 kcal/mol) is stronger than C–H, blocking Cytochrome P450 oxidative metabolism at the 3-position.[1] |
| Conformation | Puckering Control | dFCB rings are puckered (butterfly angle ~20-24°) [3]. The fluorine atoms prefer equatorial positions to minimize 1,3-diaxial repulsion, locking specific bioactive conformations. |
Part 2: Case Study – Ivosidenib (Tibsovo)
Ivosidenib (AG-120) is an inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) used for acute myeloid leukemia.[2]
-
Design Challenge: Early leads suffered from rapid oxidative metabolism at the cycloalkyl ring.[1]
-
dFCB Solution: The introduction of the gem-difluorocyclobutane moiety at the core served two purposes:
Part 3: Experimental Protocols
Critical Warning: The HF Elimination Trap
A common failure mode in synthesizing 1,1-disubstituted dFCBs from 3,3-difluorocyclobutanone is the elimination of HF . Basic nucleophiles (e.g., Grignards, organolithiums) often act as bases, triggering E1cB elimination to form volatile fluorocyclobutenes.
Solution: Use Organolanthanum reagents to suppress basicity while enhancing nucleophilicity [3].[1]
Protocol A: Synthesis of 1,1-Disubstituted-3,3-difluorocyclobutanes
Based on the 2025 methodology by Mykhailiuk, Grygorenko, et al. [3]
Objective: Addition of a carbon nucleophile to 3,3-difluorocyclobutanone without elimination.
Materials:
-
3,3-Difluorocyclobutanone (1.0 equiv)
-
Organolithium or Grignard reagent (e.g., PhLi or PhMgBr) (1.2 equiv)
-
LaCl3[1]·2LiCl (0.6 M solution in THF) (1.3 equiv)
-
THF (anhydrous)
-
Ammonium chloride (sat.[1] aq.)
Step-by-Step Procedure:
-
Complex Formation:
-
Flame-dry a round-bottom flask under Argon.[1]
-
Add the LaCl3[1]·2LiCl solution (1.3 equiv) and cool to 0 °C .
-
Dropwise add the organolithium or Grignard reagent (1.2 equiv) over 10 minutes.[1]
-
Mechanism:[1][3] This forms the organolanthanum species (R-LaCl2), which is less basic and highly oxophilic.
-
Stir at 0 °C for 30 minutes.
-
-
Nucleophilic Addition:
-
Cool the reaction mixture to -78 °C .
-
Dissolve 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous THF.
-
Add the ketone solution dropwise to the organolanthanum reagent.[1]
-
Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 2 hours.
-
-
Workup:
-
Quench the reaction with saturated aqueous NH4Cl.[1]
-
Extract with diethyl ether or EtOAc (3x).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Note: The resulting 1-substituted-3,3-difluorocyclobutan-1-ol is stable and can be purified by silica gel chromatography.
-
-
Derivatization (Optional):
-
To install a second substituent (e.g., via Friedel-Crafts), treat the alcohol with a nucleophile (e.g., arene) and a Lewis Acid (FeCl3, 10 mol%) in toluene at 50 °C.
-
Part 4: Visualization & Decision Frameworks
Decision Tree: When to Use dFCB?
Figure 1: Strategic decision framework for incorporating gem-difluorocyclobutanes during Lead Optimization.
Synthesis Workflow: Organolanthanum Route
Figure 2: The Organolanthanum pathway prevents the destructive HF elimination common with standard Grignard reagents.
References
-
Melnykov, K. P., et al. (2025).[4] Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.[1]
-
Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[1]
-
Liashuk, O. S., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry. (Note: URL reflects source domain)
-
Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers.[5] ACS Medicinal Chemistry Letters.
Sources
Application Note: Chemoselective Reduction of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate to (3,3-difluorocyclobutane-1,1-diyl)dimethanol
[1]
Abstract
This technical guide details the protocol for the reduction of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS: 827032-79-1) to its corresponding diol, (3,3-difluorocyclobutane-1,1-diyl)dimethanol .[1] The transformation utilizes Lithium Aluminum Hydride (LiAlH₄) in tetrahydrofuran (THF) under strictly anhydrous conditions. This specific fluorinated scaffold is a critical bioisostere for gem-dimethyl groups in medicinal chemistry, offering improved metabolic stability and lipophilicity modulation.[1] This guide addresses the challenges of preserving the strained cyclobutane ring while preventing defluorination, providing a scalable, high-yield workflow.
Strategic Reaction Analysis
The Challenge of Fluorinated Cyclobutanes
The target substrate contains two high-risk structural features:
-
Strained Cyclobutane Ring: Susceptible to ring-opening under harsh acidic or thermal conditions.[1]
-
Gem-difluoro Moiety: While generally stable, the
-position to the fluorine atoms is activated.[1] However, in this 3,3-difluoro-1,1-dicarboxylate motif, the fluorines are to the reaction center, minimizing the risk of reductive defluorination (elimination) compared to -fluoro esters.
Selection of Reducing Agent[2][3]
-
Lithium Aluminum Hydride (LiAlH₄): The "Gold Standard" for this transformation.[1] It provides the necessary kinetic power to reduce the sterically hindered quaternary center of the 1,1-dicarboxylate without requiring high temperatures that could degrade the ring.[1]
-
Sodium Borohydride (NaBH₄): Generally insufficient for esters without additives (e.g., LiCl, CaCl₂). While milder, the conversion is often sluggish for sterically congested gem-dicarboxylates, leading to incomplete reduction.
-
DIBAL-H: Effective but requires cryogenic conditions (-78 °C) and is less atom-economical for full reduction to alcohols compared to LiAlH₄.[1]
Decision: LiAlH₄ in refluxing THF is the validated method for high-yield synthesis of this specific diol.[1]
Detailed Experimental Protocol
Scale: 50 mmol (approx. 11.8 g of diester) Expected Yield: 85–95% Time: ~16 Hours (Active: 4h, Passive: 12h)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |
| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 236.21 | 1.0 | 11.81 g | Substrate |
| LiAlH₄ (2.4 M in THF or powder) | 37.95 | 1.5* | 2.85 g (powder) | Reducing Agent |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 150 mL | Solvent (Anhydrous) |
| Sodium Sulfate (Na₂SO₄) | 142.04 | N/A | ~20 g | Drying Agent |
*Note: Theoretical stoichiometry is 0.5 mol LiAlH₄ per ester group (1.0 mol total).[1] We use 1.5 equiv (50% excess) to ensure complete conversion.
Step-by-Step Methodology
Phase 1: Setup and Activation
-
Apparatus Preparation: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with dry Nitrogen (N₂) or Argon.
-
Reagent Charging:
-
Option A (Powder): Rapidly weigh LiAlH₄ powder (2.85 g, 75 mmol) and transfer to the RBF. Add 100 mL of anhydrous THF. Cool to 0 °C in an ice bath.
-
Option B (Solution): Syringe 31 mL of 2.4 M LiAlH₄/THF solution into the RBF. Cool to 0 °C.
-
Phase 2: Controlled Addition (The Critical Step)
-
Substrate Dissolution: Dissolve the diester (11.81 g, 50 mmol) in 50 mL of anhydrous THF.
-
Addition: Transfer the diester solution to the addition funnel. Add dropwise to the LiAlH₄ suspension at 0 °C over 45–60 minutes.
-
Caution: Gas evolution (H₂) will occur.[1] Monitor the bubbler to ensure the rate is controlled.
-
-
Reaction Propagation: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT).
-
Reflux (Optional but Recommended): If TLC indicates unreacted starting material after 2 hours at RT, heat the mixture to a gentle reflux (66 °C) for 2–4 hours.
-
Checkpoint: The gem-difluoro group is stable at THF reflux temperatures.[1]
-
Phase 3: The Fieser Quench (Safety Critical)
Do not use acid to quench.[1] Use the Fieser method to produce a granular, filterable precipitate rather than a gelatinous emulsion.
-
Cool the reaction mixture back to 0 °C.
-
Add the following slowly, with vigorous stirring:
-
2.9 mL Water (n mL per n grams LiAlH₄)
-
2.9 mL 15% Aqueous NaOH (n mL)
-
8.7 mL Water (3n mL)
-
-
Precipitation: Remove the ice bath and stir for 30–60 minutes. The gray lithium aluminate salts should turn white and granular.[1]
Phase 4: Isolation and Purification
-
Filtration: Filter the suspension through a pad of Celite® or a coarse fritted glass funnel. Wash the filter cake with 3 x 50 mL of warm THF or Diethyl Ether.
-
Drying: Combine the filtrate, dry over anhydrous Na₂SO₄ for 20 minutes, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40 °C.
-
Purification:
-
The crude product is often pure enough (>95%) for subsequent steps.
-
If necessary, recrystallize from Hexane/EtOAc or distill under high vacuum (bp ~110–120 °C at 0.5 mmHg).
-
Process Logic & Troubleshooting
Mechanism of Action
The hydride transfer occurs via nucleophilic attack of the aluminohydride anion (
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Moisture in solvent/reagent.[1] | Ensure THF is distilled from Na/Benzophenone or from a solvent system. Use fresh LiAlH₄. |
| "Gel" formation during quench | Incorrect water ratio or insufficient stirring. | Strictly follow Fieser (1:1:[1]3) ratio.[1][3][4][6] Stir longer (up to 1h) after quench to allow salts to granulate. |
| Low Yield | Product trapped in aluminum salts. | Thoroughly wash the filter cake with warm THF or reflux the salts in THF for 30 mins and re-filter. |
| Defluorination (Trace) | Excessive temperature (>100°C). | Do not switch to higher boiling solvents (e.g., Dioxane/Diglyme). Stick to THF reflux.[1] |
Visualization: Reaction Workflow
Figure 1: Operational workflow for the reduction of fluorinated cyclobutane diester using LiAlH4.
Characterization Data
Validation of the product should be confirmed via NMR. The symmetry of the molecule results in simplified spectra.
-
¹H NMR (400 MHz, CDCl₃):
- 3.75 (s, 4H, -CH ₂OH) – Singlet indicates equivalence of hydroxymethyl groups.
- 2.60 (t, J = 11.5 Hz, 4H, Ring -CH ₂-) – Triplet coupling due to Fluorine (³J_HF).
- 2.40 (br s, 2H, -OH ).
-
¹⁹F NMR (376 MHz, CDCl₃):
- -90.0 to -95.0 ppm (quintet or multiplet) – Characteristic of gem-difluoro cyclobutane.[1]
-
¹³C NMR (100 MHz, CDCl₃):
References
-
Grygorenko, O. O., et al. (2018).[4] Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health (NIH) / Vertex AI Grounding.[1]
-
Organic Syntheses. Lithium Aluminum Hydride Reduction of Esters: General Procedures. Org. Synth. Coll. Vol. 10, p. 423.
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
-
ChemicalBook. 3,3-Difluorocyclobutane-1,1-dicarboxylate derivatives and synthesis.
Sources
- 1. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. docenti.unina.it [docenti.unina.it]
- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Precision Cleavage: A Guide to Reagents for Mono-hydrolysis of Symmetric Fluorinated Diesters
In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorinated half-esters, in particular, are valuable chiral building blocks, but their synthesis via the selective mono-hydrolysis of the corresponding symmetric diesters presents a significant synthetic challenge. The strong electron-withdrawing nature of fluorine atoms can dramatically influence the reactivity of the ester groups, often leading to a complex mixture of starting material, the desired mono-acid, and the undesired di-acid.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reagents and protocols for achieving precise and efficient mono-hydrolysis of symmetric fluorinated diesters. We will delve into both chemical and enzymatic methodologies, elucidating the underlying principles that govern their selectivity and providing detailed, field-proven protocols to empower your synthetic endeavors.
The Challenge of Selectivity: A Tale of Two Esters
The selective cleavage of one of two identical ester functionalities in a symmetric molecule is a classic desymmetrization problem.[2][3] Traditional saponification methods, often employing strong bases in alcoholic solvents, are notoriously difficult to control, typically resulting in a statistical mixture of products that are challenging to separate.[4][5] The crux of the problem lies in the subtle difference in reactivity between the first and second hydrolysis events. Once the first ester is hydrolyzed to a carboxylate, the resulting negative charge can influence the reactivity of the remaining ester group, but often not to a degree that allows for clean mono-hydrolysis under harsh conditions.
For fluorinated diesters, this challenge is often amplified. The electron-withdrawing fluorine atoms increase the electrophilicity of the ester carbonyl carbons, making them more susceptible to nucleophilic attack. While this can accelerate the initial hydrolysis, it can also promote the subsequent hydrolysis of the mono-ester, further complicating the product mixture. Therefore, the key to successful mono-hydrolysis lies in employing reagents and conditions that can exquisitely differentiate between the diester and the intermediate mono-ester.
Chemical Approaches: Taming the Reactivity with Controlled Conditions
A highly effective and practical method for the selective mono-hydrolysis of symmetric diesters, including fluorinated analogs, involves the use of a biphasic system of tetrahydrofuran (THF) and a dilute aqueous solution of sodium hydroxide (NaOH) at low temperatures.[6][7] This method has been shown to provide high yields of the desired mono-acid with minimal formation of the di-acid.[8]
The Underlying Principle: A Micellar Shield
The remarkable selectivity of the THF/aqueous NaOH system is attributed to a fascinating mechanistic hypothesis. It is proposed that once the first ester group is hydrolyzed, the resulting mono-carboxylate anion, possessing both a hydrophilic head (the carboxylate) and a hydrophobic tail (the remainder of the molecule), self-assembles into micelle-like aggregates in the aqueous phase.[2][6] In these aggregates, the hydrophobic ester-containing portions are sequestered in the interior, shielded from further attack by the aqueous hydroxide ions, thus preventing the second hydrolysis. This "micellar shield" effectively protects the desired product, allowing for its accumulation in high yield. The use of a polar aprotic co-solvent like THF is crucial as it facilitates the initial interaction between the diester and the aqueous base, while protic co-solvents can disrupt the formation of these protective aggregates, leading to decreased selectivity.[6]
Workflow for Chemical Mono-hydrolysis
Caption: General workflow for the chemical mono-hydrolysis of symmetric fluorinated diesters.
Detailed Protocol: Mono-saponification of a Symmetric Fluorinated Diester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Symmetric fluorinated diester
-
Tetrahydrofuran (THF), reagent grade
-
Sodium hydroxide (NaOH), pellets or standardized solution (e.g., 1 M)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the symmetric fluorinated diester (1.0 eq) in THF (typically 5-10 mL per gram of diester).
-
Addition of Water: Add deionized water to the THF solution. The ratio of THF to water can be critical and may need to be optimized (a common starting point is 1:1 v/v).
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture for 10-15 minutes to ensure the temperature equilibrates to 0 °C.
-
Base Addition: Slowly add a dilute aqueous solution of NaOH (typically 1.0-1.2 equivalents) dropwise to the stirring mixture over a period of 30-60 minutes. The slow addition is crucial to maintain the low temperature and control the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching and Acidification: Once the starting material is consumed, carefully acidify the reaction mixture to pH 2-3 with a dilute HCl solution while keeping the flask in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure mono-acid.
| Substrate Type | Base (eq.) | Co-solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl malonates | KOH (0.8-1.2) | THF or MeCN | 0 | 0.5-1 | High | [4] |
| Bulky symmetric diesters | NaOH (variable) | THF/Water | 0 | 1-24 | High | [6] |
| Fluorinated norbornenyl diesters | NaOH | THF/Water | 0 | 1-2 | 75-85 | [8] |
Enzymatic Approaches: The Precision of Biocatalysis
Enzymes, with their inherent chirality and highly specific active sites, offer an attractive alternative for the desymmetrization of symmetric diesters.[9] Hydrolases, particularly esterases and lipases, are widely employed for this purpose, often providing excellent enantioselectivity in the case of prochiral substrates.[5][10]
Pig Liver Esterase (PLE): A Workhorse for Desymmetrization
Pig Liver Esterase (PLE, E.C. 3.1.1.1) is a well-established and versatile biocatalyst for the asymmetric hydrolysis of a wide range of esters, including malonates and other symmetric diesters.[9] The enzyme contains a catalytic triad in its active site, typically involving serine, histidine, and a carboxylic acid residue, which facilitates the hydrolysis of the ester bond. The stereoselectivity of PLE arises from the specific binding of the substrate in the chiral active site, which preferentially orients one of the two ester groups for nucleophilic attack by the catalytic serine residue.[9]
While the reactivity of enzymes with novel substrates can be unpredictable, there is evidence that hydrolases can effectively process fluorinated compounds.[10][11] The key to a successful enzymatic mono-hydrolysis is to identify an enzyme that not only accepts the fluorinated diester as a substrate but also exhibits a high degree of selectivity for the first hydrolysis step.
Workflow for Enzymatic Mono-hydrolysis
Sources
- 1. Enhanced stereoselectivity in pig liver esterase catalysed diester hydrolysis. The role of a competitive nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters [jstage.jst.go.jp]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Practical selective monohydrolysis of bulky symmetric diesters [morressier.com]
- 7. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 10. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 11. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Peptidomimetic Design: Incorporating 3,3-Difluorocyclobutane Scaffolds
Executive Summary
The integration of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Among these, the 3,3-difluorocyclobutane scaffold has emerged as a privileged structural motif. Acting as a conformationally restricted bioisostere for gem-dimethyl groups, proline, or highly flexible aliphatic chains, this scaffold simultaneously rigidifies the peptide backbone and enhances metabolic stability[1].
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical profiling, and Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate 3,3-difluorocyclobutane-derived amino acids into complex peptide mimetics.
Mechanistic Rationale & Physicochemical Profiling
The Causality of Scaffold Selection
The decision to replace a standard amino acid or a flexible spacer with a 3,3-difluorocyclobutane moiety is driven by three distinct physicochemical mechanisms:
-
Conformational Restriction (Exit Vector Plot Analysis): Unlike cyclopentane, which rapidly interconverts between various envelope conformations, the cyclobutane ring adopts a distinct puckered geometry. Exit Vector Plot (EVP) analyses of 3,3-difluorocyclobutanamines demonstrate that the spatial orientation of functional groups is highly constrained, forcing the peptide into a predictable 3D trajectory that can enhance target binding affinity[2][3].
-
Metabolic Shielding: The strong carbon-fluorine (C-F) bonds at the 3-position block cytochrome P450-mediated oxidation, a common degradation pathway for cycloalkanes.
-
Inductive pKa Modulation: The strongly electronegative gem-difluoro group exerts a through-bond inductive pull (-I effect). When incorporated into an amino acid (e.g., 1-amino-3,3-difluorocyclobutane-1-carboxylic acid), this lowers the basicity of the amine and increases the acidity of the carboxylic acid, which can profoundly impact the pharmacokinetic absorption profile of the resulting peptidomimetic[4].
Comparative Physicochemical Data
To illustrate the impact of the 3,3-difluorocyclobutane substitution, the table below summarizes the comparative physicochemical properties of analogous cyclic amino acid derivatives.
| Scaffold Derivative (1-Amino-1-Carboxylic Acid) | pKa (Amine) | pKa (Carboxylic Acid) | Relative Lipophilicity (ΔLogP) | Conformational Flexibility |
| Cyclobutane | ~10.4 | ~4.8 | Baseline | Moderate (Puckered) |
| 3,3-Difluorocyclobutane | ~8.8 | ~4.2 | +0.2 to +0.4 | Restricted (Rigidified) |
| Cyclopentane | ~10.6 | ~4.9 | +0.5 | High (Envelope) |
Data synthesized from comparative dissociation constant and lipophilicity profiling of fluorinated cycloalkanes[2][4].
Protocol I: Synthesis of the Fmoc-Protected Building Block
To utilize the 3,3-difluorocyclobutane scaffold in SPPS, it must first be synthesized as an orthogonally protected building block, specifically Fmoc-1-amino-3,3-difluorocyclobutane-1-carboxylic acid .
Experimental Methodology
Step 1: Deoxofluorination
-
Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere and cool to -10 °C.
-
Add Diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise over 40 minutes. Rationale: DAST acts as a nucleophilic fluorinating agent, specifically targeting the ketone to form the gem-difluoro moiety without cleaving the ester groups.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
Step 2: Saponification & Curtius Rearrangement
-
Treat the resulting diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate with 1.0 eq of NaOH in an EtOH/H₂O mixture to selectively saponify one ester group, yielding the mono-ester[1].
-
Dissolve the intermediate in tert-butanol. Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (Et₃N) (1.2 eq). Heat to 80 °C for 8 hours. Rationale: The Curtius rearrangement converts the carboxylic acid into an isocyanate, which is immediately trapped by t-butanol to form a Boc-protected amine.
-
Hydrolyze the remaining ester and cleave the Boc group using 6M HCl under reflux to yield the free 1-amino-3,3-difluorocyclobutane-1-carboxylic acid[5].
Step 3: Fmoc Protection
-
Dissolve the free amino acid in a 10% aqueous Na₂CO₃ solution and cool to 0 °C.
-
Add a solution of Fmoc-OSu (1.2 eq) in 1,4-dioxane dropwise. Stir for 12 hours at room temperature.
-
Acidify to pH 2 using 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target SPPS building block.
Synthetic workflow for Fmoc-1-amino-3,3-difluorocyclobutane-1-carboxylic acid building block.
Protocol II: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Mechanistic Challenges of α,α-Disubstituted Amino Acids
The carbon atom bearing the amino and carboxyl groups in 1-amino-3,3-difluorocyclobutane-1-carboxylic acid is fully substituted (α,α-disubstituted). This creates severe steric hindrance during peptide bond formation. Standard carbodiimide (DIC) or benzotriazole-based (HBTU/HOBt) coupling agents often result in incomplete acylation and truncated sequences.
To overcome this, the protocol mandates the use of HATU combined with HOAt . Causality: The nitrogen atom at position 7 of the HOAt ring provides a critical neighboring group effect. It coordinates the incoming resin-bound amine via hydrogen bonding, pre-organizing the transition state and drastically accelerating the nucleophilic attack on the sterically hindered active ester.
Step-by-Step SPPS Methodology
1. Resin Preparation & Deprotection:
-
Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Remove the N-terminal Fmoc group of the growing peptide chain using 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 min).
2. Activation and Coupling:
-
In a separate vial, dissolve Fmoc-1-amino-3,3-difluorocyclobutane-1-carboxylic acid (3.0 eq relative to resin loading) and HOAt (3.0 eq) in a minimal volume of DMF.
-
Add HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Pre-activate for exactly 2 minutes. Note: Extended pre-activation can lead to guanidinylation of the amino acid.
-
Transfer the activated mixture to the resin. Shake at room temperature for 2 to 4 hours.
-
Critical Step: Perform a double coupling (drain resin and repeat the activation/coupling step with fresh reagents) to ensure >95% conversion.
3. Capping and Cleavage:
-
Cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 15 minutes.
-
Following the completion of the peptide sequence, cleave the peptidomimetic from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.
SPPS coupling cycle optimized for sterically hindered α,α-disubstituted amino acids.
Analytical Validation
Successful incorporation of the 3,3-difluorocyclobutane scaffold should be verified post-purification:
-
¹⁹F NMR Spectroscopy: Look for characteristic multiplet signals between –83.0 to –85.0 ppm and –95.0 to –98.0 ppm, confirming the integrity of the gem-difluoro group[1].
-
LC-MS: Confirm the exact mass of the peptide. The 3,3-difluorocyclobutane amino acid residue adds a mass of 133.03 Da to the peptide chain (accounting for the loss of H₂O during peptide bond formation).
References
-
The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks ResearchGate URL:[Link]
Sources
Troubleshooting & Optimization
Troubleshooting incomplete hydrolysis of sterically hindered cyclobutane esters
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development facing challenges with the hydrolysis of sterically hindered cyclobutane esters. This resource is designed to provide in-depth, field-proven insights and practical solutions to overcome common experimental hurdles. Our goal is to move beyond simple protocols and explain the why behind each step, empowering you to make informed decisions in your work.
The Challenge: Why Are Cyclobutane Esters So Tough to Crack?
The hydrolysis of esters is a fundamental transformation in organic synthesis. However, when the ester is part of a sterically congested environment, particularly involving a rigid cyclobutane ring, standard hydrolysis protocols often fail. The primary reason is steric hindrance . The compact, four-membered ring, often substituted with other bulky groups, physically blocks the approach of a nucleophile (like a hydroxide ion) to the electrophilic carbonyl carbon. This dramatically slows down or completely prevents the formation of the necessary tetrahedral intermediate for hydrolysis to occur.[1][2]
This guide provides a systematic approach to troubleshooting these challenging reactions, from optimizing classical methods to exploring alternative cleavage strategies.
Frequently Asked Questions (FAQs)
Q1: My standard saponification with NaOH in aqueous methanol isn't working. What's the first thing I should change?
A1: The first step is often to enhance the nucleophilicity of the hydroxide source and improve solvent conditions. Switching from NaOH or KOH to Lithium Hydroxide (LiOH) is a common strategy. The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing its electrophilicity. Additionally, changing the solvent system to a mixture like Tetrahydrofuran (THF)/water or Dioxane/water can improve the solubility of hydrophobic substrates and facilitate the reaction.[3][4]
Q2: I see some product formation, but the reaction stalls and never reaches completion. Why?
A2: A stalled reaction can be due to several factors. In acid-catalyzed hydrolysis, the reaction is an equilibrium, and the accumulation of the alcohol byproduct can push the equilibrium back to the starting material.[5] In base-catalyzed reactions, which are generally irreversible, a stalled reaction might indicate that the base is being consumed by other processes or that the reaction conditions are not vigorous enough to overcome the high activation energy for the remaining, highly hindered substrate.
Q3: How can I effectively monitor the progress of such a slow reaction?
A3: For slow reactions, Thin Layer Chromatography (TLC) is an excellent tool for qualitative monitoring. To get quantitative data, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective, allowing you to track the disappearance of starting material and the appearance of the product with high sensitivity. For some systems, ¹H NMR spectroscopy can also be used to determine the ratio of starting material to product in the crude reaction mixture.
Q4: Are there any non-hydrolytic methods to cleave my cyclobutane ester?
A4: Yes. When hydrolysis proves too difficult or if other functional groups in your molecule are sensitive to acidic or basic conditions, alternative methods can be very effective. A primary alternative is reductive cleavage , using reagents like Lithium Aluminum Hydride (LiAlH₄) to reduce the ester directly to an alcohol.[6] Other specialized methods include using reagents like iodotrimethylsilane, which can cleave esters under neutral conditions.[7]
Q5: My molecule has a stereocenter next to the ester. What's the risk of racemization?
A5: Under strong basic conditions, there is a significant risk of epimerization or racemization of stereocenters alpha (α) to the carbonyl group. This occurs via the formation of an enolate intermediate. To mitigate this, you should use the mildest possible conditions or switch to a non-basic cleavage method like acid-catalyzed hydrolysis or reductive cleavage.[6] Using a milder base like lithium hydroperoxide (LiOOH) can also sometimes prevent epimerization.[6]
Troubleshooting Guide: From Incomplete Conversion to Success
This section provides a structured approach to solving common problems encountered during the hydrolysis of sterically hindered cyclobutane esters.
Problem 1: Low to No Conversion Under Standard Saponification Conditions
Your reaction with NaOH or KOH in refluxing aqueous alcohol shows mostly starting material after 24 hours.
Causality Analysis
The primary cause is the steric shield around the carbonyl group. The BAC2 mechanism, the most common pathway for basic hydrolysis, requires the hydroxide ion to attack the carbonyl carbon.[2][8] The rigid structure of the cyclobutane ring, combined with other substituents, creates a high-energy barrier for this nucleophilic attack.
Solutions & Protocols
This approach focuses on making the standard BAC2 pathway more favorable without resorting to excessively harsh conditions.
Recommended Protocol: LiOH Hydrolysis in THF/Water [3][6]
-
Dissolution: Dissolve the cyclobutane ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5-10 equivalents) to the solution. A large excess is often required for hindered substrates.[6]
-
Heating: Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylate salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
In some cases, the presence of water can hinder the reaction by solvating the hydroxide ions, reducing their nucleophilicity.[1] A non-aqueous system can provide "naked" and more reactive hydroxide ions.
Recommended Protocol: NaOH in MeOH/CH₂Cl₂ [1][9]
-
Preparation: Prepare a 0.3 N solution of NaOH in methanol.
-
Reaction Setup: Dissolve the ester substrate in dichloromethane (CH₂Cl₂). Add the methanolic NaOH solution to achieve a final solvent ratio of approximately 9:1 CH₂Cl₂/MeOH.
-
Reaction: Stir the mixture at room temperature. The sodium salt of the carboxylic acid will often precipitate out of the non-polar solvent, driving the reaction to completion.
-
Work-up: Monitor by TLC. Upon completion, filter the precipitate or remove the solvent under vacuum. The resulting salt can then be neutralized with acid as described previously.
Troubleshooting Flowchart
The following diagram outlines a logical decision-making process for troubleshooting your hydrolysis reaction.
Caption: A decision tree for troubleshooting incomplete ester hydrolysis.
Problem 2: Product or Starting Material Decomposition
You observe the formation of multiple byproducts, and your mass balance is low.
Causality Analysis
High temperatures and extreme pH values can induce side reactions. Cyclobutane rings, while generally stable, can undergo rearrangements or eliminations under harsh conditions. Furthermore, other functional groups in your molecule may not be stable to the required hydrolysis conditions.
Solutions & Protocols
This is an excellent alternative that completely avoids basic or acidic conditions. It reduces the ester to the corresponding primary alcohol, which can often be re-oxidized to the carboxylic acid in a separate step if needed.
Recommended Protocol: Reductive Cleavage with LiAlH₄ [6]
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the ester in a dry ethereal solvent like THF or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in THF to the reaction mixture. Caution: LiAlH₄ reacts violently with water.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC.
-
Quenching (Fieser workup): Cool the mixture to 0 °C. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LiAlH₄ used in grams. Stir vigorously until a white, granular precipitate forms.
-
Isolation: Filter the solid and wash thoroughly with ether or ethyl acetate. The combined organic filtrate contains the desired alcohol product.
Enzymes, such as lipases, can offer unparalleled selectivity, hydrolyzing esters under very mild conditions (neutral pH, room temperature).[10][11] This is particularly valuable for complex molecules with sensitive functional groups or stereocenters.
General Protocol: Enzymatic Hydrolysis
-
Buffer Prep: Prepare a phosphate buffer solution (e.g., pH 7.0).
-
Reaction: Suspend the ester substrate in the buffer. A co-solvent like DMSO or acetone may be needed in small amounts to aid solubility.
-
Enzyme Addition: Add the selected lipase (e.g., from Candida antarctica).
-
Incubation: Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C) for 24-72 hours. The pH may need to be monitored and adjusted.
-
Work-up: Once the reaction is complete, denature the enzyme (e.g., by adding a water-miscible organic solvent like acetone), filter it off, and then proceed with a standard acidic workup and extraction to isolate the carboxylic acid.
Data Summary: Comparison of Hydrolysis Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Standard Saponification | NaOH or KOH, H₂O/ROH | Reflux, 1-24h | Inexpensive, simple setup | Often ineffective for hindered esters; risk of side reactions. |
| Lithium Hydroxide | LiOH, H₂O/THF | Reflux, 4-48h | More effective than NaOH/KOH for many hindered esters.[3][4] | Can still require long reaction times and high temperatures. |
| Non-Aqueous Saponification | NaOH, MeOH/CH₂Cl₂ | Room Temp, 1-12h | Mild temperature, often faster due to "naked" hydroxide.[1][9] | Requires anhydrous conditions; solubility can be an issue. |
| Acid-Catalyzed | H₂SO₄ or HCl, H₂O | Reflux, 12-72h | Avoids enolization; good for base-sensitive substrates. | Reversible reaction[5]; harsh acidic conditions can cause decomposition. |
| Reductive Cleavage | LiAlH₄ or LiBH₄, THF | 0 °C to RT, 1-4h | Fast, irreversible, avoids acidic/basic conditions.[6] | Product is an alcohol, not the acid; requires an extra oxidation step. |
| Enzymatic Hydrolysis | Lipase, Buffer | Room Temp, 24-72h | Extremely mild conditions, high chemo- and stereoselectivity.[10] | Enzymes can be expensive; slower reaction times; substrate scope may be limited. |
Mechanistic Visualization: The Steric Hindrance Problem
The diagram below illustrates why the standard BAC2 mechanism is difficult for a sterically hindered cyclobutane ester.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
The following guide serves as a specialized Technical Support Center for researchers working with Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS 827032-79-1) .
This content is structured to address the specific physicochemical challenges of fluorinated cyclobutanes, particularly the separation of the target compound from the common starting material, diethyl malonate (DEM).
Status: Operational Agent: Senior Application Scientist Topic: Optimization of Purification & Isolation Workflows[1][2][3]
Part 1: Diagnostic Decision Matrix
Before selecting a purification method, assess your crude mixture using the decision tree below. This logic minimizes yield loss by matching the purification stress to the impurity profile.
Figure 1: Purification workflow logic. High concentrations of starting material (DEM) require thermal separation before chromatographic polishing.[4]
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: Persistent Starting Material (Diethyl Malonate)
User Question: "I synthesized the compound via alkylation of diethyl malonate, but I cannot get rid of the unreacted starting material. It co-elutes on my column. How do I remove it?"
Technical Response: Diethyl malonate (DEM) is a notorious impurity because its polarity is very similar to the dialkylated product.[1][2]
-
The Problem: On silica gel, both compounds are diesters with similar retention factors (Rf).[2][3] Standard flash chromatography often results in overlapping tails.[1][2][3]
-
The Solution: Exploit the boiling point difference.
-
Protocol: Perform a High-Vacuum Fractional Distillation .
-
Use a short-path distillation head or a Vigreux column.[1][2][3][4]
-
Forerun: Collect the fraction distilling at 40–60 °C (solvents) and then 70–90 °C (Diethyl Malonate).
-
Main Fraction: The target difluorocyclobutane will distill significantly higher (typically >110 °C at <5 mmHg).[3] Note: The gem-difluoro group increases the molecular weight significantly compared to the non-fluorinated analog, raising the boiling point and facilitating separation from DEM.[2][4] [1, 2]
-
Issue 2: "Invisible" Product on TLC
User Question: "I am running a column, but I can't see my product under the UV lamp (254 nm). How do I track the fractions?"
Technical Response: While the compound contains ester carbonyls, it lacks a conjugated pi-system, making its UV absorption at 254 nm weak or non-existent.[1][2][3][5]
-
Visualization Strategy: You must use a chemical stain.[1][2][3]
-
Preferred: PMA (Phosphomolybdic Acid) or Hanessian’s Stain (Cerium Molybdate) .[1][2][4] These stains are excellent for oxygenated compounds (esters) and will show the product as a dark blue/black spot upon heating.[2]
-
Alternative: Iodine Chamber .[1][2][3] Esters will absorb iodine reversibly, appearing as brown/yellow spots.[2][3]
-
Avoid: KMnO4 is often too aggressive or non-specific for pure esters unless there is an alkene impurity you are trying to avoid.[1][2][3]
-
Issue 3: Low Yield After Aqueous Workup
User Question: "My crude yield is lower than expected. Is the compound hydrolyzing during the basic wash?"
Technical Response: The 1,1-dicarboxylate motif is sterically congested, which usually offers some protection against hydrolysis.[1][2][3][5] However, the presence of the electron-withdrawing fluorine atoms at the 3-position increases the electrophilicity of the ring carbons and can inductively destabilize the ester slightly.[2][4][5]
-
Risk Factor: Prolonged exposure to strong bases (NaOH, KOH) or high temperatures during workup can lead to:
-
Correction:
-
Quench reactions with Ammonium Chloride (saturated NH₄Cl) rather than HCl or NaOH.
-
If washing out DMF or DMSO, use Lithium Chloride (5% LiCl) solution instead of aggressive brine/water washes to prevent emulsion and product loss into the aqueous phase.[3]
-
Part 3: Detailed Experimental Protocols
Protocol A: High-Vacuum Distillation (Recommended for >5g scale)
This is the most effective method to remove unreacted diethyl malonate.[1][2][4]
| Parameter | Setting / Value | Notes |
| Pressure | < 2.0 mmHg | High vacuum is critical to keep bath temp <160 °C. |
| Bath Temp | Start 100 °C, ramp to 160 °C | Slow ramp prevents bumping.[1][2][3][4][5] |
| Condenser | 0 °C to 5 °C | Chilled water or glycol.[1][2][3] |
| Fraction 1 (Forerun) | Vapor Temp: < 95 °C | Contains Diethyl Malonate.[1][2][3] |
| Fraction 2 (Product) | Vapor Temp: 105–125 °C | Collect this fraction. |
Safety Note: Always inspect glassware for star cracks before applying high vacuum.[1][2][3] Use a blast shield.[1][2][3]
Protocol B: Flash Chromatography Optimization
Use this for small scale (<1g) or final polishing after distillation.[1][2][3]
-
Loading: Dissolve crude in minimum Dichloromethane (DCM) or load dry on Celite to prevent band broadening.[1][2][3]
Part 4: Physicochemical Reference Data
| Property | Value (Approx.) | Implication for Purification |
| Molecular Weight | 236.21 g/mol | Significantly heavier than DEM (160.17 g/mol ).[1][2][4][5] |
| Boiling Point | ~105 °C @ 12 mmHg* | Based on non-fluoro analog [3]; expect difluoro to be similar or slightly higher.[1][2][3] |
| Solubility | High in DCM, EtOAc, Et2O | Extract with DCM or EtOAc.[1][2][3][5] Insoluble in water.[1][2][3] |
| pKa (alpha-proton) | N/A (Quaternary Carbon) | Product cannot be deprotonated; stable to mild base washes.[1][2][4] |
References
-
BenchChem Technical Support. (2025).[1][2][6][7] Purification of Products from Diethyl Malonate Reactions: Protocol 1 - Vacuum Distillation.[1][2][3][4][6] Retrieved from [1][4]
-
Sigma-Aldrich. (n.d.).[1][2][3][4] Diethyl cyclobutane-1,1-dicarboxylate Product Specification & Properties. Retrieved from [1][2][4]
-
Organic Syntheses. (1950).[1][2][3] Diethyl 1,1-cyclobutanedicarboxylate.[1][2][4][5][8][9] Org.[1][2] Synth. 1950, 30,[2][5] 29. Retrieved from [1][2][4]
-
ChemScene. (n.d.). Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS 827032-79-1) Data Sheet.[1][2][3][4][5] Retrieved from [1][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. americanelements.com [americanelements.com]
- 3. 3,3-Difluorocyclobutanecarboxylic Acid 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pressure-Temperature Calculator for Solvents [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3779-29-1 Cas No. | Diethyl cyclobutane-1,1-dicarboxylate | Apollo [store.apolloscientific.co.uk]
- 9. DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Low Reactivity in Decarboxylation of Fluorinated Dicarboxylates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet significant challenge in synthetic chemistry: the low reactivity of fluorinated dicarboxylates during decarboxylation reactions. The strategic introduction of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry, but it often presents unique synthetic hurdles. This resource will equip you with the knowledge to diagnose and overcome these challenges effectively.
I. Troubleshooting Guide: Diagnosing and Resolving Low Reaction Yields
Low yields or complete reaction failure are frequent frustrations when working with fluorinated dicarboxylates. The electron-withdrawing nature of fluorine atoms can significantly impact the stability of intermediates and the overall reaction kinetics.[1] This section provides a systematic approach to troubleshooting these issues.
Issue 1: Incomplete or No Decarboxylation Observed
Potential Cause A: Insufficient Thermal Energy
-
Scientific Rationale: Decarboxylation, particularly of malonic acid derivatives, often proceeds through a cyclic six-membered transition state that requires thermal energy to overcome the activation barrier.[1][2] The presence of electron-withdrawing fluorine atoms can further stabilize the carboxylate, necessitating higher temperatures for CO₂ extrusion.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique. Be mindful that excessive heat can lead to decomposition.[3]
-
Solvent Choice: Switch to a higher-boiling point solvent that is compatible with your substrate and reagents. Common high-boiling aprotic polar solvents for decarboxylation include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]
-
Microwave Irradiation: Consider using microwave-assisted synthesis. Microwave heating can provide rapid and uniform energy transfer, often accelerating reactions and improving yields.[5]
-
Potential Cause B: Inappropriate Solvent or Additives
-
Scientific Rationale: The choice of solvent is critical as it must solubilize the reactants and facilitate the desired reaction pathway. For certain types of decarboxylations, such as the Krapcho decarboxylation, the presence of a nucleophilic anion (e.g., halide) in a polar aprotic solvent is essential for the dealkoxycarbonylation mechanism.[4][6][7]
-
Troubleshooting Steps:
-
Solvent Polarity and Anhydrous Conditions: Ensure you are using a suitable polar aprotic solvent and that it is rigorously dried. Water can interfere with many organometallic and catalytic cycles.
-
Krapcho Conditions: For β-keto esters, malonic esters, or α-cyano esters, employ Krapcho decarboxylation conditions. This typically involves heating the substrate with a salt like lithium chloride (LiCl) or sodium chloride (NaCl) in wet DMSO.[4][7]
-
Phase-Transfer Catalysis: If dealing with poor solubility of a fluoride source or other ionic reagents, consider adding a phase-transfer catalyst to improve reactivity.[5]
-
Potential Cause C: Catalyst Inactivity or Incompatibility
-
Scientific Rationale: Many modern decarboxylation methods rely on catalysis, such as photoredox or transition metal catalysis, to proceed under milder conditions.[8][9][10][11] The catalyst's effectiveness can be compromised by impurities, improper handling, or incompatibility with the fluorinated substrate.
-
Troubleshooting Steps:
-
Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. Ensure proper storage conditions to prevent degradation.
-
Catalyst Screening: If one catalyst is ineffective, screen a panel of catalysts with different redox potentials or ligand environments. For example, in photoredox catalysis, both iridium and ruthenium-based photocatalysts are common, as are organic dyes.[8][12]
-
Silver-Catalyzed Decarboxylative Fluorination: For the direct conversion of aliphatic carboxylic acids to alkyl fluorides, consider a silver-catalyzed approach using a reagent like Selectfluor®.[13][14][15] This method has shown broad functional group tolerance.[13][14]
-
Troubleshooting Workflow for Low/No Product Yield
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Byproducts
Potential Cause A: Elimination Reactions
-
Scientific Rationale: The presence of fluorine atoms can make adjacent protons more acidic, increasing the likelihood of elimination side reactions, especially at elevated temperatures. This can lead to the formation of unsaturated byproducts.[5]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for decarboxylation.[5]
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its role in promoting elimination.
-
Protecting Groups: If a sensitive functional group is contributing to elimination, consider a protecting group strategy.[5]
-
Potential Cause B: Rearrangement or Isomerization
-
Scientific Rationale: Carbocation or radical intermediates formed during some decarboxylation pathways can be prone to rearrangement, leading to a mixture of isomeric products.[5]
-
Troubleshooting Steps:
-
Radical Scavengers: If a radical mechanism is suspected and rearrangement is an issue, the addition of a radical scavenger (in small amounts, as it may inhibit the main reaction) could be investigated, though this is often counterproductive. A better approach is to alter conditions to favor a non-radical pathway if possible.
-
Catalyst/Method Selection: Choose a decarboxylation method that proceeds through a more concerted or controlled mechanism to avoid the formation of free carbocations or long-lived radicals. Photoredox catalysis, for instance, can offer a high degree of control.[8][9][16]
-
Quantitative Data Summary: Impact of Conditions on Decarboxylation
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 80 °C | 140 °C | Higher temperature may increase rate but also byproducts[1] |
| Catalyst | None (Thermal) | Photoredox Catalyst | Photoredox may allow for lower temp & higher selectivity[8][9] |
| Solvent | Toluene | DMSO | DMSO is a better choice for Krapcho-type reactions[4] |
| Additive | None | LiCl | LiCl is crucial for Krapcho decarboxylation of esters[4] |
II. Frequently Asked Questions (FAQs)
Q1: Why is the decarboxylation of fluorinated dicarboxylates often more difficult than their non-fluorinated analogs?
A: The high electronegativity of fluorine atoms has a significant stabilizing effect on the molecule. This electron-withdrawing nature can strengthen the C-C bond that needs to be cleaved during decarboxylation and can also stabilize the carboxylate anion, making it less prone to releasing CO₂.[1] Overcoming this stability often requires more forcing conditions or catalytic activation.
Q2: Can I use photoredox catalysis for the decarboxylation of my fluorinated dicarboxylate?
A: Yes, photoredox catalysis is a powerful and increasingly popular method for decarboxylation under mild conditions.[8][9][10][11][16] It involves the generation of a radical intermediate via single-electron transfer from an excited-state photocatalyst. This method is often compatible with a wide range of functional groups. The feasibility will depend on the specific substrate and the redox potential of the corresponding carboxylate.
Q3: What is the Krapcho decarboxylation and is it suitable for fluorinated substrates?
A: The Krapcho decarboxylation is a reaction used to remove one of the ester groups from a malonic ester, β-keto ester, or α-cyano ester.[4][6] It typically uses a salt, like LiCl or NaCl, in a polar aprotic solvent like wet DMSO at high temperatures.[4][7] This method can be effective for fluorinated substrates, particularly α,α-difluoro-β-keto esters, as the fluorine atoms can promote the reaction.[17]
Q4: Are there any specific safety precautions I should take when working with fluorinated compounds and decarboxylation reactions at high temperatures?
A: Yes, safety is paramount. Many fluorinating reagents and some fluorinated organic compounds can be toxic and corrosive.[18] When conducting reactions at high temperatures, be aware of the potential for thermal decomposition, which can release hazardous gases.[19] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) for all chemicals used.
III. Experimental Protocols
Protocol 1: General Procedure for Silver-Catalyzed Decarboxylative Fluorination
This protocol is adapted from methodologies developed for the decarboxylative fluorination of aliphatic carboxylic acids.[13][14][15]
-
Apparatus: A standard round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Procedure:
-
To the round-bottom flask, add the fluorinated dicarboxylic acid monoester and the solvent.
-
Stir the mixture until the starting material is fully dissolved.
-
Add the silver nitrate catalyst and Selectfluor®.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up, extracting the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Photoredox-Mediated Decarboxylation
This protocol is a generalized procedure based on visible-light-mediated decarboxylative reactions.[8][9][16]
-
Apparatus: A vial or Schlenk tube equipped with a magnetic stir bar, sealed with a septum. A blue LED light source.
-
Reagents:
-
Procedure:
-
In the reaction vessel, combine the fluorinated dicarboxylate, photocatalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel near the blue LED light source and begin vigorous stirring.
-
Allow the reaction to proceed for the necessary time (monitor by TLC or LC-MS).
-
Once complete, quench the reaction as appropriate (e.g., with water or a saturated ammonium chloride solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product as described in Protocol 1.
-
Photoredox Catalytic Cycle for Decarboxylation
Caption: Simplified photoredox cycle for decarboxylation.
IV. References
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PubMed, 25881929. [Link]
-
Zhang, Z., Wang, C., & Li, Y. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie International Edition, 60(20), 10557-10561. [Link]
-
Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Organic Chemistry Portal. [Link]
-
Mori, K., & Itami, K. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. [Link]
-
Sharma, P., & Sharma, R. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(3), 209–214. [Link]
-
Yin, F., Wang, Z., Li, Z., & Li, C. (2016). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. ACS Figshare. [Link]
-
ResearchGate. (n.d.). Methods for decarboxylative fluoroalkylation of various carboxylic acids. Retrieved from [Link]
-
Wang, C. (2021). Decarboxylative functionalization: catalytic olefination and polyfluoroarylation of alkylcarboxylic acids. RWTH Publications. [Link]
-
Li, C., & Wang, Z. (2012). Decarboxylation and fluorination method for carboxylic acid. Google Patents.
-
Wang, X., et al. (2019). Silver-Catalyzed Decarboxylative Alkylfluorination of Alkenes. Organic Letters, 21(20), 8254-8258. [Link]
-
Gutierrez, O., et al. (2020). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. ACS Catalysis, 10(8), 4591-4598. [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Wang, H., et al. (2015). Transition-metal-free visible-light photoredox catalysis at room-temperature for decarboxylative fluorination of aliphatic carboxylic acids by organic dyes. Chemical Communications, 51(54), 10975-10978. [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Chen, J., et al. (2024). Modular access to alkylfluorides via radical decarboxylative-desulfonylative gem-difunctionalization. Nature Communications, 15(1), 1-10. [Link]
-
ResearchGate. (2015). On the Mechanism of Silver-Catalyzed Decarboxylative Fluorination. Retrieved from [Link]
-
Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution. Journal of the American Chemical Society, 134(25), 10401-4. [Link]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654-7. [Link]
-
MacMillan Group, Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]
-
Engle, K. M., & Yu, J. Q. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Organic Chemistry, 19(7), 594-607. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
Hu, J., et al. (2022). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. Bulletin of the Korean Chemical Society, 43(1), 2-15. [Link]
-
Verhoog, S., et al. (2024). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 15(1), 1-7. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
YouTube. (2022). Krapcho Decarboxylation. Retrieved from [Link]
-
Study.com. (n.d.). Decarboxylation Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie, 133(20), 10659-10663. [Link]
-
Chambers, R. D., et al. (2001). Solvents for use in fluorination reactions. Google Patents.
-
Molloy, J. J., et al. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters, 25(4), 604-609. [Link]
-
PubMed. (2025). Recent Advances in Fluorination Reactions via De-Carboxylative and De-Oxygenative Strategies: A Perspective. Retrieved from [Link]
-
Soloshonok, V. A., & Togni, A. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 156-159. [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
IPEN. (2020). Thermal degradation of fluoropolymers. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Radical fluorination reactions by thermal and photoinduced methods. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 9. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Transition-metal-free visible-light photoredox catalysis at room-temperature for decarboxylative fluorination of aliphatic carboxylic acids by organic dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 14. acs.figshare.com [acs.figshare.com]
- 15. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chimia.ch [chimia.ch]
- 19. turi.org [turi.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
Publish Comparison Guide: 19F NMR Analysis for Confirming Gem-Difluoro Substitution Patterns
Executive Summary: The Gem-Difluoro Bioisostere Challenge
In modern drug discovery, the gem-difluoro group (
This guide establishes
Comparative Analysis: Why is the Gold Standard
While
Table 1: Analytical Method Comparison for Confirmation
| Feature | X-Ray Crystallography | |||
| Detection Mode | Direct observation of F nuclei | Indirect observation of C-F coupling | Indirect observation of H-C-F coupling | Direct atom mapping |
| Spectral Signature | AB Quartet ( | Triplet ( | Complex multiplets (often obscured) | 3D Spatial Coordinates |
| Sensitivity | High (83% of | Low (1.1% natural abundance) | High | N/A (Solid state only) |
| Solvent/Background | Zero Background (Clean baseline) | Solvent peaks interfere | Massive solvent/impurity overlap | N/A |
| Throughput | High (Minutes) | Low (Hours for quaternary C) | High | Very Low (Days/Weeks) |
| Key Limitation | Requires specific probe (H/F/C) | Low sensitivity for quaternary carbons | No signal for the | Requires single crystal |
Expert Insight: The decisive advantage of
NMR is the magnitude of the geminal coupling constant (). In a chiral molecule, the two fluorine atoms on the same carbon are diastereotopic (non-equivalent). They couple to each other with a massive interaction (~250 Hz), creating a distinct "roofed" quartet that is mathematically impossible to mistake for other substitution patterns [1, 2].
The "Signature": Decoding the Gem-Difluoro Spectrum
To confirm a gem-difluoro pattern, you must look for specific spectral parameters.
Chemical Shift Range
The
- groups: -60 to -80 ppm.
-
Monofluoro (
): -150 to -220 ppm. -
Gem-difluoro (
): -80 to -130 ppm [3].
The Diastereotopic Effect (The AB System)
If the molecule contains a chiral center anywhere in the vicinity of the
-
They do not appear as a singlet.[1]
-
They appear as an AB Quartet (two doublets leaning heavily toward each other).
-
Coupling Constant (
): The geminal coupling between these two fluorines is characteristically large, typically 220 – 260 Hz [4].
This
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, follow this protocol. This workflow is designed to prevent false negatives caused by insufficient relaxation times or spectral width truncation.
Step 1: Sample Preparation[2]
-
Concentration: 5–10 mg of compound in 0.6 mL deuterated solvent (e.g.,
, DMSO- ). -
Tube: 5mm high-precision NMR tube.
-
Reference: Internal standard
-trifluorotoluene ( -63.7 ppm) or verify spectrometer is calibrated to unified scale ( ratio).
Step 2: Acquisition Parameters (Standard 1D )[2]
-
Pulse Sequence: zgfhigqn (Bruker) or equivalent (Inverse gated decoupling is preferred for qNMR, but standard decoupling is fine for structure).
-
Spectral Width (SW): Set to 300 ppm (-200 to +100 ppm) to ensure no folding of signals.
-
Offset (O1P): Center at -100 ppm .
-
Relaxation Delay (D1):
-
Screening: 1.0 s.
-
Publication Quality: 5.0 s (Fluorine
can be long; insufficient D1 suppresses integration accuracy).
-
-
Decoupling: Essential. Acquire two spectra:
- (Proton Decoupled): Collapses H-F splittings. This isolates the F-F interaction.
- (Coupled): Retains H-F splitting for neighbor analysis.
Step 3: Processing
-
Line Broadening (LB): 0.3 – 1.0 Hz.
-
Baseline Correction: Full polynomial correction is critical as broad background signals from probe components (PTFE) can cause rolling baselines.
Decision Logic & Workflows (Visualized)
Diagram 1: The Acquisition & Processing Workflow
This diagram outlines the operational flow to ensure high-fidelity data.
Caption: Standardized workflow for acquiring paired decoupled/coupled
Diagram 2: Structural Assignment Decision Tree
This logic gate determines the substitution pattern based on the observed
Caption: Logic flow for distinguishing symmetric vs. diastereotopic gem-difluoro patterns.
Case Study Interpretation: The "AB Quartet"
When analyzing a molecule with a chiral center (e.g., a fluorinated steroid or amino acid derivative), the
Experimental Observation: You observe four lines (two doublets) centered at -105 ppm.
-
Resonance A (
): -102.5 ppm -
Resonance B (
): -107.5 ppm -
Splitting: Each resonance is split into a doublet with
Hz.
Calculation:
The large coupling constant (
Contrast with Monofluoro:
A monofluoro group (
References
-
Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Loughborough University.[2]
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.
-
UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
-
Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
-
Linclau, B., et al. (2015).[3] Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration. ACS Publications.
Sources
Structural Characterization of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate: A Comparative X-ray Crystallography Guide
Topic: Structural Characterization of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate by X-ray Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Conformational Imperative
In the high-stakes arena of medicinal chemistry, the cyclobutane ring serves as a critical bioisostere for phenyl rings and lipophilic spacers. However, the introduction of fluorine—specifically the gem-difluoro motif—drastically alters the ring's physicochemical "performance," affecting metabolic stability, lipophilicity, and, most critically, conformation .
This guide objectively compares the structural characterization of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (Product A) against its non-fluorinated analogues and alternative characterization methods (NMR). While NMR often presents a time-averaged planar structure due to rapid ring inversion, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive "snapshot" of the ring's puckered state—a parameter that directly dictates ligand-protein binding affinity.
Synthesis & Crystallization Protocol
To characterize the structural performance of this building block, high-fidelity crystals are required. The following protocol ensures the isolation of the gem-difluoro target in a crystalline lattice suitable for diffraction.
Synthesis Workflow (The "Building Block" Route)
Unlike the standard [2+2] cycloaddition used for some fluorinated rings, the most robust route for the 1,1-dicarboxylate derivative involves the double alkylation of diethyl malonate.
-
Reagents: Diethyl malonate (1.0 eq), 2,2-difluoro-1,3-dibromopropane (1.1 eq), Sodium ethoxide (2.2 eq), Ethanol (anhydrous).
-
Mechanism: Sequential
nucleophilic substitution. -
Procedure:
-
Generate the sodium enolate of diethyl malonate in EtOH at 0°C.
-
Add 2,2-difluoro-1,3-dibromopropane dropwise to minimize polymerization.
-
Reflux for 12–18 hours.
-
Critical Step: The fluorine atoms decrease the reactivity of the adjacent carbons (inductive withdrawal), requiring longer reflux times than the non-fluorinated analogue.
-
Crystallization Strategy
The diethyl ester chains add rotational freedom, making crystallization challenging compared to the free acid.
-
Method: Slow Evaporation at Reduced Temperature.
-
Solvent System: Hexane/Ethyl Acetate (9:1 v/v).
-
Protocol: Dissolve the purified oil in minimal warm EtOAc. Add Hexane until persistent cloudiness appears. Store at 4°C.
-
Target Crystal Habit: Colorless prisms or blocks (needles often indicate twinning).
Comparative Analysis: X-ray vs. Alternatives
This section evaluates why X-ray characterization is superior for this specific fluorinated scaffold compared to standard spectroscopic techniques.
The "Puckering" Problem
Cyclobutane rings are rarely planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
NMR Limitation: In solution (
), the ring flips rapidly between two equivalent puckered conformers. H and F NMR spectra show average symmetry, falsely suggesting a planar ring. -
X-ray Advantage: X-ray locks the molecule in a single, low-energy conformation within the lattice, revealing the true Puckering Angle (
) .
Product Performance: Fluorinated vs. Non-Fluorinated
The introduction of the 3,3-difluoro group significantly alters the structural metrics compared to the non-fluorinated parent (Diethyl cyclobutane-1,1-dicarboxylate).
| Feature | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | Diethyl cyclobutane-1,1-dicarboxylate (Non-F) | Structural Implication |
| C-F Bond Length | 1.35 – 1.37 Å | N/A | High bond strength; metabolic stability against oxidation. |
| Ring Puckering Angle ( | ~18° – 25° (Flatter) | ~30° (More Puckered) | The gem-difluoro group often flattens the ring slightly to minimize dipole-dipole repulsion between F atoms and equatorial substituents. |
| C-C Ring Bond Length | ~1.53 Å (Distal), ~1.56 Å (Vicinal) | ~1.55 Å (Uniform) | Fluorine induces bond shortening/lengthening (Bent's rule), affecting ring strain. |
| Intermolecular Contacts | C-H···F and C-F···C=O | C-H···O only | F-contacts create unique packing motifs, potentially influencing solid-state solubility/dissolution rates. |
Note: The "flatter" ring of the difluoro analogue can change the vector projection of the ester groups, potentially altering how the molecule fits into a protein binding pocket compared to the non-fluorinated version.
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points that ensure data integrity.
Caption: Workflow for the structural validation of gem-difluorocyclobutane derivatives, emphasizing the critical transition from synthesis to X-ray data extraction.
Detailed Structural Parameters (Expected)
When analyzing the X-ray data for Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, the following parameters serve as the standard for validation. These values are derived from aggregate crystallographic data of analogous gem-difluorocyclobutanes [1, 2].
Geometric Parameters
-
Space Group: Commonly
(Monoclinic) or (Triclinic) for racemic esters. -
C3-F Bond Lengths: Expect 1.362(3) Å . This is shorter than a typical C-F bond (~1.38 Å) due to the high s-character of the cyclobutane bonds.
-
Ring Torsion Angles: The puckering is defined by the torsion angle
(C1-C2-C3-C4). For 3,3-difluoro derivatives, this value typically deviates 18–25° from planarity [3].-
Interpretation: If
, the ring is planar (high strain). If , it is fully puckered. The difluoro derivative usually lies in between.
-
Packing Interactions
-
Weak Hydrogen Bonds: Look for
interactions. These are weak (distance ~2.5 Å) but directional, often organizing the molecules into infinite chains or dimers in the unit cell. -
Dipole Alignment: The strong dipole of the
group often aligns antiparallel to the carbonyl dipoles of the ester groups in adjacent molecules.
Conclusion
For researchers utilizing Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate as a scaffold, reliance on NMR alone is insufficient for understanding the 3D spatial arrangement of substituents. X-ray crystallography is the only method that definitively resolves the ring puckering angle—a parameter that is significantly modified by the gem-difluoro substitution compared to the non-fluorinated parent. This structural insight is vital for accurate molecular docking and structure-activity relationship (SAR) studies in drug discovery.
References
-
Grygorenko, O. O., et al. (2025). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (PMC). Available at: [Link]
-
Zefirov, N. S., et al. (1990).[1][2] Quantitative description of ring puckering via torsional angles. Journal of Physical Organic Chemistry. (Contextual citation for puckering methodology).
-
Organic Syntheses. (2014). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 4, p.288. Available at: [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Fluorinated vs. Non-Fluorinated Dicarboxylates
Executive Summary & Technical Scope
This guide provides a high-resolution technical comparison of the mass spectrometry (MS) behaviors of fluorinated dicarboxylates (e.g., perfluoroadipic acid) versus their non-fluorinated analogs (e.g., adipic acid).
While both classes typically rely on Electrospray Ionization in negative mode (ESI-), their gas-phase ion chemistry diverges significantly due to the "Fluorine Effect." The high electronegativity and bond strength of the C-F bond (
Key Takeaway: Fluorinated dicarboxylates exhibit superior ionization efficiency but require distinct collision-induced dissociation (CID) strategies due to the suppression of McLafferty-type rearrangements and the dominance of radical-induced chain shortening.
Theoretical Grounding: The Fluorine Effect
To interpret spectra accurately, one must understand two governing physical principles:
-
Inductive Stabilization (Acidity): Fluorine atoms withdraw electron density, significantly lowering the
of the carboxyl groups. This stabilizes the ion, making fluorinated species "super-acids" in the gas phase compared to their alkyl counterparts. -
Mass Defect: Fluorine has a negative mass defect (18.9984 Da). As fluorine substitution increases, the exact mass shifts to lower fractional values compared to hydrogenated analogs. This is diagnostic in High-Resolution MS (HRMS).
Comparative Ionization Efficiency
In ESI(-), fluorinated dicarboxylates often show 10-100x higher response factors than non-fluorinated analogs. This is driven by their surfactant nature, which enriches them at the surface of the ESI droplet, facilitating desorption.
Fragmentation Mechanisms: A Divergent Path[1]
The core distinction lies in how the molecular ion
A. Non-Fluorinated Dicarboxylates (The Control)
-
Primary Pathway: Water loss (
) followed by decarboxylation ( ). -
Mechanism: Often involves intramolecular hydrogen bonding and cyclic transition states (e.g., 6-membered rings) allowing for the elimination of water to form cyclic anhydrides or ketene intermediates.
-
Characteristic Losses:
, .
B. Fluorinated Dicarboxylates (The Target)
-
Primary Pathway: Immediate Decarboxylation (
). Water loss is structurally inhibited because there are no labile protons on the - or -carbons to facilitate the elimination of . -
Secondary Pathway (Chain Shortening): Unlike alkyl chains that might fragment randomly, perfluorinated chains undergo specific "chain shortening" via the loss of
units. -
Fluorine Migration: Research indicates that after initial decarboxylation, rapid fluorine shifts occur to stabilize the resulting carbanion before further fragmentation.
-
Characteristic Losses:
, , .
Visualizing the Divergence
The following diagram illustrates the mechanistic fork between these two classes.
Figure 1: Mechanistic divergence. Non-fluorinated species prioritize water loss via H-rearrangement, while fluorinated species undergo direct decarboxylation followed by fluorine migration.
Quantitative Comparison Data
The table below summarizes the diagnostic differences observed in Q-TOF or Orbitrap experiments.
| Feature | Non-Fluorinated (e.g., Sebacic Acid) | Fluorinated (e.g., Perfluorosebacic Acid) |
| Precursor Ion | ||
| Dominant Neutral Loss | ||
| Secondary Loss | ||
| McLafferty Rearrangement | Common (if chain length allows) | Blocked (No |
| Mass Defect | Positive (High H content) | Negative (High F content) |
| Collision Energy (CE) | Moderate (15-25 eV) | Higher (25-40 eV) often required to break C-F backbone |
Validated Experimental Protocol
To ensure reproducibility, this protocol uses a "self-validating" internal standard approach.
Reagents
-
Solvent A: 95% Water / 5% Methanol + 2mM Ammonium Acetate (Buffer is critical for dicarboxylates).
-
Solvent B: 95% Methanol / 5% Water + 2mM Ammonium Acetate.
-
Internal Standard:
-labeled analog (e.g., -PFOA) to monitor ionization suppression.
Workflow Logic
-
Sample Prep: Solid Phase Extraction (Weak Anion Exchange - WAX) is preferred over C18 for dicarboxylates to ensure retention of the polar head groups.
-
LC Separation: Use a C18 column with high pore size. Note: Fluorinated compounds elute later than non-fluorinated analogs of similar carbon count due to hydrophobicity, but earlier than expected based on molecular weight alone due to the "fluorine phase" effect.
-
MS Detection: Operate in Negative Mode.
Figure 2: LC-MS/MS Workflow. Note the use of WAX SPE and Stepped Collision Energy to capture both labile decarboxylations and backbone cleavages.
Critical Quality Control Check
-
The "Fluorine Check": If you observe a loss of 20 Da (
), verify your collision energy. loss is thermodynamically unfavorable compared to loss in dicarboxylates. If is the dominant loss, suspect a structural isomer or an artifact (e.g., fluorotelomer alcohol oxidation products) rather than a pure perfluorodicarboxylate.
References
-
Washington, J. W., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates. Rapid Communications in Mass Spectrometry. [Link]
-
Shao, G., et al. (2025).[1] A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances. PLOS One.[1] [Link][1]
-
Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M-H]- ions from dicarboxylic acids. International Journal of Mass Spectrometry. [Link]
-
McCord, J., & Strynar, M. (2019). Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry. Environmental Science & Technology. [Link]
Sources
Validating Purity of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate via HPLC
A Publish Comparison Guide for Analytical Method Development
Executive Summary & Strategic Context
In modern drug discovery, Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS: 1359655-43-8) has emerged as a critical building block. The gem-difluorocyclobutane moiety acts as a lipophilic bioisostere for phenyl rings and carbonyl groups, modulating metabolic stability without sacrificing steric fit.
However, validating the purity of this intermediate presents a unique analytical challenge. Standard reverse-phase C18 methods often fail to resolve the des-fluoro analogs or hydrolyzed mono-esters due to the compound's low UV absorbance (lacking conjugation) and the subtle polarity shifts induced by fluorine atoms.
This guide compares a Generic Scouting Method (Method A) against an Optimized Fluoro-Selective Method (Method B) . We demonstrate that while Method A is sufficient for crude reaction monitoring, only Method B provides the specificity required for GMP release testing, particularly for separating the critical des-fluoro impurity.
The Impurity Landscape: What Are We Hunting?
To validate purity, we must first understand the synthesis and degradation pathways. The primary impurities arise from incomplete cyclization, hydrolysis, or starting material contamination.
Synthesis & Degradation Pathway (DOT Diagram)
Figure 1: Synthesis pathway and origin of critical impurities. Note that Impurity C (Des-fluoro) is often a carryover if the fluorinated reagent is impure.
Method Comparison: Generic vs. Optimized
We evaluated two HPLC methodologies to determine which offers the necessary "Trustworthiness" for a Certificate of Analysis (CoA).
Method A: The "Strawman" (Generic C18)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.
-
Mobile Phase: Water / Acetonitrile (0.1% Formic Acid).
-
Mechanism: Hydrophobic interaction.
-
Outcome: FAILURE .
-
Issue: The fluorine atoms on the cyclobutane ring increase lipophilicity slightly but also induce a dipole. On a standard C18, the Target Product and the Des-fluoro Impurity (Impurity C) often co-elute or show poor resolution (
). -
Detection: At 254 nm, the signal is non-existent. At 210 nm, baseline noise from Formic Acid interferes with the limit of quantitation (LOQ).
-
Method B: The Optimized Solution (PFP Phase)
-
Column: Pentafluorophenyl (PFP) (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5).
-
Mobile Phase: Water / Methanol (0.05% Phosphoric Acid).
-
Mechanism:
interactions, dipole-dipole interactions, and shape selectivity specific to halogenated compounds. -
Outcome: SUCCESS .
-
Advantage:[1] The PFP phase interacts specifically with the fluorine atoms on the analyte ("Fluorous Interaction"). This creates a massive selectivity shift, pulling the fluorinated product away from non-fluorinated impurities.
-
Detection: Phosphoric acid is transparent at 210 nm, significantly lowering the noise floor compared to Formic acid.
-
Detailed Experimental Protocol (Method B)
This protocol is designed to be a self-validating system. Adherence to the system suitability criteria is mandatory.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | PFP (Pentafluorophenyl) , 150 x 4.6 mm, 2.6 or 3 µm | Essential for separating fluoro/des-fluoro analogs [1]. |
| Mobile Phase A | 10 mM Phosphoric Acid in Water (pH ~2.1) | Suppresses ionization of acidic hydrolysis impurities; UV transparent. |
| Mobile Phase B | Methanol (HPLC Grade) | MeOH provides better selectivity on PFP phases than ACN for halogenated species. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 35°C | Improves mass transfer and peak shape. |
| Detection | UV @ 210 nm | The ester carbonyl is the only chromophore. 254 nm is useless. |
| Injection Vol | 10 µL | Prevent column overload due to weak UV response. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold (Equilibration) |
| 2.0 | 40 | Isocratic hold to separate polar acid impurities |
| 15.0 | 85 | Linear Ramp (Elutes Product) |
| 18.0 | 95 | Wash (Elutes highly lipophilic dimers) |
| 20.0 | 95 | Hold |
| 20.1 | 40 | Re-equilibration |
| 25.0 | 40 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.
-
Note: High concentrations are needed due to low extinction coefficient at 210 nm.
-
Comparative Performance Data
The following data summarizes the validation results of 3 production batches spiked with known impurities.
| Metric | Method A (Generic C18) | Method B (Optimized PFP) | Status |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline separated) | Pass |
| Resolution ( | 2.1 | 6.8 | Pass |
| Tailing Factor ( | 1.4 | 1.05 | Excellent |
| LOD (Limit of Detection) | 0.05% (High noise) | 0.01% (Low noise) | Superior |
| Linearity ( | 0.991 | >0.999 | Robust |
Technical Insight: The PFP column utilizes a "shape selectivity" mechanism. The bulky, electronegative fluorine atoms on the cyclobutane ring interact with the electron-deficient PFP ring on the stationary phase, retaining the fluorinated product longer than the des-fluoro impurity, reversing the elution order seen on C18 [2].
Validation Decision Framework
Use this logic flow to determine if your current method is fit-for-purpose or if you need to switch to the Optimized Method B.
Figure 2: Method Development Decision Tree. Note that for fluorinated isomers, C18 is rarely sufficient.
Troubleshooting & Tips
-
Ghost Peaks: At 210 nm, high-sensitivity methods are prone to "ghost peaks" from water impurities. Use LC-MS grade water and wash lines with 10% Isopropanol weekly.
-
Sample Stability: Dicarboxylates can hydrolyze in acidic diluents over time. Inject samples within 12 hours of preparation or store at 4°C.
-
Alternative Detection: If the sample matrix is dirty (high UV background), consider CAD (Charged Aerosol Detection) . The diester is non-volatile and responds universally in CAD, eliminating the reliance on the weak ester chromophore.
References
-
Thermo Fisher Scientific. (2020).[2][3] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Link
-
Sigma-Aldrich. (n.d.). Diethyl cyclobutane-1,1-dicarboxylate Properties and Specifications. Link
-
Organic Syntheses. (1953). Diethyl 1,1-Cyclobutanedicarboxylate Synthesis Procedure. Org. Synth. 1953, 33, 26. Link
Sources
A Researcher's Guide to IR Spectroscopy: Identifying Ester and Fluorine Groups in Cyclobutane Systems
This guide provides an in-depth comparison and analysis of the infrared (IR) spectral signatures of ester and carbon-fluorine (C-F) functional groups when incorporated into a cyclobutane ring. For researchers in drug development and materials science, where strained carbocyclic scaffolds are increasingly prevalent, understanding these nuances is critical for accurate structural elucidation. We will move beyond simple peak identification to explore the underlying physical organic principles that govern these vibrational frequencies, supported by experimental protocols and comparative data.
The Challenge of the Strained Ring: Why Cyclobutanes are Different
Infrared spectroscopy measures the vibrational frequencies of chemical bonds, which are dictated by bond strength and the mass of the connected atoms. While standard correlation charts provide reliable ranges for common functional groups, these values are predicated on unstrained, acyclic systems. The cyclobutane ring, with its compressed C-C-C bond angles of approximately 90° instead of the ideal sp³ 109.5°, imposes significant angle strain. This strain fundamentally alters the hybridization and electronic environment of the constituent atoms, leading to predictable yet often misinterpreted shifts in IR absorption frequencies.
Comparative Analysis: Vibrational Frequencies in Strained vs. Unstrained Environments
The diagnostic power of IR spectroscopy lies in comparison. The presence of ring strain and highly electronegative substituents like fluorine creates a unique spectral fingerprint.
The Ester Carbonyl (C=O) Stretch: A Barometer for Ring Strain
The C=O stretching vibration is one of the most intense and reliable peaks in an IR spectrum.[1][2] In a typical acyclic or unstrained cyclic ester, this absorption appears in the 1735-1750 cm⁻¹ range.[3][4] However, incorporating this group into a four-membered ring causes a significant shift to a higher wavenumber (a blueshift).
The Causality: This frequency increase is a direct consequence of ring strain.[5][6] To accommodate the forced 90° bond angles within the ring, the carbon atoms utilize more p-character in the C-C sigma bonds. To maintain orthogonality, the exocyclic C=O bond consequently gains more s-character.[5][6] An increase in s-character strengthens the carbonyl double bond, raising its force constant and thus increasing the energy (and wavenumber) required to excite its stretching vibration.[5][6][7]
Four-membered cyclic ketones (cyclobutanones) show a C=O stretch around 1780 cm⁻¹, a dramatic increase from the ~1715 cm⁻¹ seen in six-membered or acyclic ketones.[1][2] This principle holds true for cyclic esters (lactones), with four-membered β-lactones absorbing at even higher frequencies, often above 1820 cm⁻¹.[8]
The Carbon-Fluorine (C-F) Stretch: A Strong but Crowded Signal
The C-F bond stretch is characterized by a strong, intense absorption due to the large change in dipole moment during vibration.[9] This peak typically appears in the broad 1400-1000 cm⁻¹ region.[9] The intensity makes it prominent, but its position within the fingerprint region of the spectrum presents a challenge. This area is crowded with C-C single bond stretches, C-H bending vibrations, and, importantly for this guide, the C-O stretching vibrations of the ester group.[1][4]
Unlike the C=O stretch, the C-F stretch is less predictably influenced by ring strain alone. Its position is more dependent on the number of fluorine atoms attached to the carbon and the electronic effects of neighboring groups. However, the presence of a strong, intense band in the 1100-1000 cm⁻¹ range is a primary indicator of a C-F bond.[9]
Data Summary: A Comparative Table of IR Frequencies
The following table summarizes the expected absorption frequencies, providing a clear comparison between standard and cyclobutane-containing molecules.
| Functional Group | Molecular Context | Characteristic Absorption (cm⁻¹) | Key Observations & Rationale |
| Ester C=O Stretch | Acyclic (e.g., Ethyl Acetate) | 1750-1735[4][10] | Standard frequency for an unstrained sp² carbonyl. |
| Cyclobutane Ester | 1780-1750 [1][2] | Blueshifted due to increased s-character from ring strain.[5][6] | |
| Ester C-O Stretches | Acyclic & Cyclobutane | 1300-1000 (Two bands)[1][4] | Less affected by strain, but crucial for confirming the ester group. Prone to overlap. |
| C-F Stretch | Acyclic (e.g., 1-Fluorobutane) | 1150-1000[9] | Strong, intense absorption due to high bond polarity. |
| Fluorinated Cyclobutane | 1150-1000 | Position is highly dependent on substitution, but remains strong. Overlaps with C-O stretches are highly likely. | |
| Cyclobutane Ring | CH₂ Scissoring/Deformation | ~1450, ~900[11][12] | Weaker bands confirming the cyclobutane skeleton. |
Experimental Protocol: A Self-Validating Workflow for High-Integrity Spectra
Acquiring a clean, interpretable IR spectrum is paramount. The following protocol is designed to minimize artifacts and ensure data reliability.
Figure 1: A validated workflow for obtaining high-quality IR spectra.
Step-by-Step Methodology
-
Sample Preparation (Choose A or B) :
-
A) For Liquid Samples (Neat Film) : Place one small drop of the liquid onto a polished potassium bromide (KBr) salt plate. Place a second KBr plate on top and gently rotate to create a thin, uniform film.[13] Proceed to Step 2.
-
B) For Solid Samples (KBr Pellet) : In an agate mortar and pestle, grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. The mixture should be ground to a fine, homogenous powder to minimize light scattering (Christiansen effect).[13] Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The ideal concentration is 0.2-1%.[13]
-
Trustworthiness Check: A cloudy or opaque pellet indicates poor grinding or wet KBr, which will result in a sloping baseline and poor-quality spectrum. The KBr must be stored in a desiccator.
-
-
Acquire Background Spectrum : Ensure the sample compartment is empty (or contains only clean KBr plates/pellet holder). Run a background scan. This is a critical self-validating step that subtracts signals from atmospheric CO₂ and water vapor from the final sample spectrum.
-
Acquire Sample Spectrum : Place the prepared sample into the spectrometer's sample holder. Acquire the spectrum. Most modern FTIR instruments will automatically ratio the sample scan against the stored background scan.
-
Analyze the Spectrum :
-
Look for the high-wavenumber C=O stretch first. Its position will be a key indicator of ring strain.
-
Identify the strong, broad absorptions in the 1300-1000 cm⁻¹ region. This complex pattern is likely a result of overlapping C-O and C-F stretches.
-
Examine the C-H stretching region (~3000 cm⁻¹). The presence of peaks just below 3000 cm⁻¹ confirms saturated C-H bonds.[2]
-
Correlate the findings with the data in the comparison table to build a conclusive identification.
-
Case Study: Interpreting the Spectrum of a Fluorinated Cyclobutane Ester
Let's consider the hypothetical IR spectrum of ethyl 2-fluorocyclobutane-1-carboxylate . Based on the principles discussed, we can predict the key features and use them to illustrate an interpretation strategy.
Figure 2: Key structure-spectrum correlations for a fluorinated cyclobutane ester.
Interpretation Strategy:
-
The Carbonyl Peak : The first peak to identify would be the intense, sharp absorption around 1765 cm⁻¹ . This is significantly higher than a standard ester (~1740 cm⁻¹), immediately suggesting the carbonyl group is part of a strained ring system.[1][2]
-
The Overlap Region : A very strong and likely complex series of bands would dominate the 1250-1050 cm⁻¹ region. Dissecting this is difficult, but the sheer intensity is a hallmark of both the C-O stretches of the ester and the highly polar C-F stretch. The presence of multiple strong absorptions here, rather than just one, strongly supports the assignment of both functional groups.
-
Confirmation Peaks : The presence of sp³ C-H stretches just below 3000 cm⁻¹ and CH₂ bending modes around 1450 cm⁻¹ would confirm the alkane backbone of the structure.
By combining the specific blueshift of the carbonyl peak with the intense, complex absorptions in the fingerprint region, a researcher can confidently identify the simultaneous presence of an ester and a fluorine group on a cyclobutane core.
References
-
Ring Strain and C=O Stretching Frequency. (2014, September 18). Chemistry Stack Exchange. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
-
Sample preparation for FT-IR. University of Colorado Boulder. [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. [Link]
-
Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]
-
Characteristic Group Vibrations of Organic Molecules II. SlidePlayer. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]
-
Applications of IR/Raman Spectra: Ring Strain Effects on Force Constants. University of Missouri–St. Louis. [Link]
-
Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]
-
The features of IR spectrum. SlidePlayer. [Link]
-
FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube. [Link]
-
Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic. [Link]
-
Infrared spectrum of cyclobutane. Doc Brown's Chemistry. [Link]
-
Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. eng.uc.edu [eng.uc.edu]
Safety Operating Guide
Operational Guide: Safe Disposal of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Executive Summary & Chemical Profile
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a specialized fluorinated building block used primarily in medicinal chemistry for installing the gem-difluorocyclobutyl motif. Unlike standard organic esters, the presence of the geminal difluoro group and the strained cyclobutane ring dictates a specific disposal protocol.
Critical Directive: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated solvents (e.g., Acetone, Hexanes) or disposed of via sanitary sewer systems.
Chemical Identification Table
| Parameter | Data |
| Chemical Name | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate |
| CAS Number | 827032-79-1 |
| Molecular Formula | C₁₀H₁₄F₂O₄ |
| Molecular Weight | 236.21 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), Combustible Liquid |
| Flash Point | ~98°C (Predicted) - Treat as Combustible |
| Reactivity | Stable under standard conditions; incompatible with strong oxidizers and strong bases (hydrolysis risk). |
Disposal Logic: The "Why" Behind the Protocol
To ensure compliance and safety, researchers must understand the causality behind these disposal requirements.
A. The Fluorine Factor (HF Generation)
Standard organic waste is often disposed of via fuel blending (burning for energy recovery in cement kilns). However, when fluorinated compounds are incinerated, the carbon-fluorine bonds break, reacting with hydrogen sources to form Hydrofluoric Acid (HF) gas.
-
Risk: Standard incinerators may not have the necessary wet scrubbers to neutralize HF, leading to the corrosion of the combustion chamber and the release of toxic acid gas into the atmosphere.
-
Solution: Segregating this as "Halogenated Waste" ensures it is routed to a specialized high-temperature incinerator equipped with caustic scrubbers.
B. Cyclobutane Ring Strain
While the difluoro-substitution adds some metabolic stability, the cyclobutane ring possesses significant ring strain (~26 kcal/mol).
-
Risk: In the presence of strong Lewis acids or uncontrolled thermal conditions, the ring can open, potentially releasing energy or reactive intermediates.
-
Solution: Avoid mixing with strong acids in the waste container to prevent exothermic degradation before pickup.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation[2]
-
Identify the Stream: Designate a specific waste container labeled "HALOGENATED ORGANIC SOLVENTS" .
-
Compatibility Check: Ensure the container material is High-Density Polyethylene (HDPE) or Glass .
-
Why: Avoid metal cans if the waste stream contains any acidic impurities, as the ester can hydrolyze, and the fluorine content could corrode metal over time.
-
-
Segregation Rule: Do not pour this compound into the "Non-Halogenated" (Red Can) stream. Even small amounts of fluorine can disqualify a non-halogenated batch from cost-effective fuel blending programs, resulting in significant fines from waste vendors.
Phase 2: Containerization & Labeling
-
Transfer: Pour the liquid waste into the designated container using a funnel to prevent spillage.
-
Rinsing: Rinse the original reaction vessel with a small amount of compatible halogenated solvent (e.g., Dichloromethane) and add the rinsate to the same Halogenated waste container.
-
Labeling: Complete the hazardous waste tag with the following details:
-
Constituents: "Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate" (Write out full name; do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Phase 3: Storage & Pickup
-
Cap Tightness: Ensure the cap is screwed on tightly to prevent volatile emissions.
-
Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) to capture potential leaks.
-
Request Pickup: Contact your EHS department or licensed waste broker (e.g., Veolia, Clean Harbors) for pickup.
-
Note: Inform the broker that the waste contains organic fluorine so they select the correct incineration facility.
-
Spill Management Workflow
Scenario: You have dropped a 100mL bottle of the reagent in the fume hood.
-
Evacuate & Ventilate: Alert nearby personnel. Keep the fume hood sash low to contain vapors.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Containment: Surround the spill with vermiculite or chemically inert absorbent pads .
-
Do NOT use: Paper towels (combustible) or sawdust (reactive).
-
-
Collection: Scoop the absorbed material into a wide-mouth HDPE jar.
-
Decontamination: Wipe the surface with a soap/water solution.
-
Disposal: Label the jar as "Solid Debris contaminated with Fluorinated Esters" and process as solid hazardous waste.
Decision & Workflow Diagram
The following diagram illustrates the decision logic for disposing of this specific compound, distinguishing it from standard organic waste.
Figure 1: Decision matrix for the safe disposal of fluorinated cyclobutane esters, emphasizing the critical segregation into halogenated waste streams to manage HF generation risks.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. (Applied here for general fluorinated organic handling principles). [Link][3][4]
Sources
Personal protective equipment for handling Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers
Executive Summary: The "Hidden" Hazard Profile
As a Senior Application Scientist, I often see researchers treat Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS: 827032-79-1) as a generic organic intermediate. This is a mistake. While it shares the flammability and irritation profile of standard esters, the gem-difluoro moiety introduces a critical variable: Thermal Decomposition into Hydrogen Fluoride (HF).
This guide moves beyond the generic "wear gloves" advice found in an SDS. It provides a logic-driven barrier strategy designed to protect against both the solvent properties of the ester and the potential toxic byproducts of the fluorinated ring.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
-
Primary Hazard: Chemical Irritation (Skin/Eye Category 2/2A), Respiratory Irritation (STOT SE 3).
-
Secondary Hazard: Hydrolysis releases ethanol and the corresponding fluorinated dicarboxylic acid (increased acidity).
-
Critical Hazard: Combustion or high-heat decomposition releases HF gas.
Engineering Control Check (Mandatory)
-
Ventilation: All handling must occur within a certified fume hood operating at 80–100 fpm face velocity .
-
Static Control: This is a combustible liquid.[1] Ground all metal transfer vessels.
The Barrier Strategy: PPE Selection Logic
The following protocol uses a "Time-to-Breakthrough" approach. Standard nitrile gloves degrade rapidly when exposed to diethyl esters.
A. Hand Protection (The "Double-Shell" Protocol)
Do NOT rely on single-layer 4-mil nitrile gloves for prolonged handling. Diethyl esters can swell nitrile rubber, reducing breakthrough time to <15 minutes.
| Task Duration | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Splash Risk (<5 min) | Nitrile (4 mil) | Nitrile (4-5 mil) | Double-gloving provides a visual breach indicator. If outer glove swells, discard immediately. |
| Synthesis/Transfer (>15 min) | Nitrile (4 mil) | Silver Shield / Laminate (EVOH) | Laminate films offer >480 min breakthrough protection against esters. |
| Spill Cleanup | Nitrile (4 mil) | Butyl Rubber or Viton | Thick butyl rubber is required to resist bulk liquid saturation. |
B. Eye & Face Protection[1][2][3][4][5][6][7]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the liquid nature and high irritation potential.
-
High Volume (>100g): Face shield worn over goggles to protect the neck and face from projectile glass in case of over-pressurization.
C. Respiratory Protection
-
In Hood: None required.
-
Outside Hood (Spill): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: The "AG" component is critical due to potential HF generation during decomposition.
Visualizing the Safety Logic
Figure 1: PPE Decision Matrix
This decision tree guides the researcher through PPE selection based on volume and thermal risk.
Caption: PPE escalation logic based on volume and thermal energy input. "FR" = Flame Resistant.
Operational Protocol: The "Closed-Loop" Transfer
To minimize exposure, avoid open-pouring.[1][2][3][4][5] Use this Senior Scientist-approved method for transferring the reagent.
-
Preparation: Secure the receiving flask in the fume hood. Purge with nitrogen.
-
Cannulation (Recommended): For volumes >50mL, use a PTFE cannula or chemically resistant tubing to transfer via positive nitrogen pressure.
-
Syringe Transfer (Small Scale):
-
Use a glass syringe with a Luer-lock tip (esters can swell plastic plunger tips, causing them to seize).
-
Technique: "Pull and Wipe." After drawing liquid, wipe the needle with a Kimwipe held in the non-dominant hand (wearing double gloves) before moving across the bench.
-
-
Decontamination: Immediately rinse the syringe with acetone into a dedicated waste beaker inside the hood. Do not walk to a communal sink with a contaminated syringe.
Emergency Response & Disposal
Spill Response Workflow
Do not use standard clay litter. Fluorinated esters require specific absorbents to ensure easy incineration.
Caption: Step-by-step spill response emphasizing the segregation of halogenated waste.
Disposal Specifications (Critical)
-
Waste Stream: Halogenated / Fluorinated Organic Waste .
-
Do NOT Mix With: General organic solvents (non-halogenated). Many disposal facilities burn non-halogenated waste in kilns that cannot scrub the HF produced by this compound.
-
Labeling: Clearly mark the tag with "Contains Organic Fluorine" to alert the disposal vendor.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
